(R)-BMS-816336
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAZMUGLOXGVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009583-20-3, 1009365-98-3 | |
| Record name | BMS 816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009583203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009365983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-816336 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLF8J24L87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of (R)-BMS-816336: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details the core mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Glucocorticoid Metabolism
This compound exerts its therapeutic effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within target tissues.[1][2] By blocking this conversion, this compound effectively reduces intracellular concentrations of cortisol, thereby mitigating the downstream effects of excessive glucocorticoid signaling. This targeted approach is particularly relevant in the context of metabolic disorders, where elevated local cortisol levels are implicated in the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[3][4][5]
The primary therapeutic hypothesis is that by reducing tissue-specific cortisol levels, particularly in adipose and hepatic tissues, this compound can improve insulin sensitivity and glucose homeostasis.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its related compounds.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against 11β-HSD1
| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| This compound | 11β-HSD1 | Human | 14.5[6] | >10,000-fold |
| 11β-HSD1 | Mouse | 50.3[6] | Not Reported | |
| 11β-HSD1 | Cynomolgus Monkey | 16[6] | Not Reported | |
| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0[7] | >10,000-fold |
| 11β-HSD1 | Mouse | Not Reported | Not Reported | |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10[8] | Not Reported |
| 11β-HSD1 | Mouse | 68[8] | Not Reported |
Table 2: In Vivo Pharmacodynamic Activity of BMS-816336
| Species | Model | Endpoint | ED50 |
| Cynomolgus Monkey | Not Specified | Not Specified | 0.12 mg/kg |
| Mouse | Diet-Induced Obese (DIO) | Not Specified | 8.6 mg/kg[7] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established scientific literature and are intended to provide a framework for similar investigations.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (for NADPH regeneration)
-
Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Stop solution (e.g., glycyrrhetinic acid)
-
Detection reagents (e.g., cortisol-specific antibody and a labeled secondary detection molecule for homogeneous time-resolved fluorescence - HTRF)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare an enzyme master mix containing recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
-
Add the enzyme master mix to the wells containing the test compound.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[9]
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (e.g., anti-cortisol cryptate and cortisol-XL665 for HTRF) and incubate at room temperature for a specified time (e.g., 2 hours).[9]
-
Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacodynamics Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a general procedure to evaluate the in vivo efficacy of a test compound in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Test compound (this compound)
-
Vehicle for dosing
-
Equipment for oral gavage
-
Blood collection supplies
-
Analytical equipment for measuring relevant biomarkers (e.g., glucose, insulin, cortisol)
Procedure:
-
Induce obesity in a cohort of male C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks). A control group is maintained on a standard chow diet.[10][11]
-
Monitor body weight and food intake regularly to confirm the development of obesity.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle orally once daily for the duration of the study.
-
Monitor body weight and food intake daily.
-
At specified time points during the study, perform an oral glucose tolerance test (OGTT) to assess glucose homeostasis.[12] This involves fasting the mice, administering a bolus of glucose via oral gavage, and measuring blood glucose levels at various time points post-administration.
-
At the end of the study, collect terminal blood samples for analysis of plasma insulin, lipids, and drug concentration.
-
Collect tissues of interest (e.g., liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity to confirm target engagement. This can be done by measuring the conversion of radiolabeled cortisone to cortisol.[9]
-
Analyze the data to determine the effect of the test compound on body weight, glucose tolerance, and other metabolic parameters.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Clinical Development Overview
This compound has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy subjects. A key study, identified by the clinical trial identifier NCT00979368, was a single ascending dose study in healthy male volunteers.[5][13] The primary objectives of such studies are to determine the maximum tolerated dose and to characterize how the drug is absorbed, distributed, metabolized, and excreted by the human body. The successful completion of these early-phase trials is a critical step in the further development of this compound as a potential therapeutic agent for metabolic diseases.
References
- 1. Molecular Mechanisms of Glucocorticoid-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortisol - Wikipedia [en.wikipedia.org]
- 3. The Cortisol & Insulin Connection (& How To Manage Stress) [rupahealth.com]
- 4. veri.co [veri.co]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obese mice develop peripheral, but not central, resistance to leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics (PK), Pharmacodynamics (PD) and Integrated PK/PD Modeling of a Novel Long Acting FGF21 Clinical Candidate PF-05231023 in Diet-Induced Obese and Leptin-Deficient Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
The Discovery and Synthesis of (R)-BMS-816336: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is the (R,R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 11β-HSD1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and for conditions associated with excess glucocorticoid activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
Discovery and Rationale
The discovery of BMS-816336 and its enantiomer, this compound, stemmed from a lead optimization program targeting novel inhibitors of 11β-HSD1. The core of the molecule is a hydroxy-substituted adamantyl acetamide structure. The desired clinical candidate, BMS-816336, is the (2S,6S)-enantiomer, which exhibits high potency and selectivity for 11β-HSD1.[1] However, characterization of the (2R,6R)-enantiomer, this compound, was crucial for understanding the stereochemical requirements for potent inhibition of the enzyme.
Lead Optimization Strategy
The development of the adamantyl acetamide scaffold was the result of a systematic exploration of various chemical motifs to achieve high potency, selectivity, and favorable pharmacokinetic properties. The process likely involved iterative cycles of design, synthesis, and biological testing to refine the structure-activity relationship (SAR).
Synthesis of this compound
A specific, detailed enantioselective synthesis for this compound is not extensively described in the primary literature, which focuses on the clinically investigated (S,S)-enantiomer. However, a synthetic route can be proposed based on the synthesis of the racemic mixture followed by chiral separation.
Racemic Synthesis
The synthesis of the racemic compound involves a multi-step process starting from commercially available materials. The key steps include the formation of the adamantane core, followed by coupling with the azetidine moiety.
Chiral Separation
The enantiomers of the racemic mixture can be separated using chiral chromatography. While the primary literature focuses on isolating the (S,S)-enantiomer, the same principle applies to the isolation of the (R,R)-enantiomer.
Biological Activity and Data
This compound is a potent inhibitor of 11β-HSD1 across multiple species, although it is less potent than its (S,S)-enantiomer, BMS-816336.
In Vitro Inhibition of 11β-HSD1
The inhibitory activity of this compound was determined using in vitro enzyme assays.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| This compound | 14.5 | 50.3 | 16 |
| BMS-816336 ((S,S)-enantiomer) | 3.0 | Not Reported | Not Reported |
Data sourced from MedChemExpress and DC Chemicals, citing Ye et al., 2017.
Pharmacokinetics and In Vivo Efficacy
Detailed pharmacokinetic and in vivo efficacy data for this compound are not publicly available. The focus of preclinical and clinical development has been on the more potent (S,S)-enantiomer, BMS-816336. For BMS-816336, it is orally bioavailable in preclinical species, with a predicted short half-life in humans.[1] A safety and tolerability study of single oral doses of BMS-816336 has been completed in healthy male subjects.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway within target tissues.
The 11β-HSD1 Signaling Pathway
11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents) in a variety of tissues, including the liver, adipose tissue, and the brain. This intracellular amplification of glucocorticoid signaling can contribute to the pathophysiology of metabolic and inflammatory diseases.
Experimental Protocols
Proposed Synthesis of Racemic BMS-816336
A detailed experimental protocol for the synthesis of this compound is not available. The following is a generalized protocol for the synthesis of the racemic mixture, based on the procedures for similar compounds.
Step 1: Synthesis of the Adamantane Intermediate This step would involve the construction of the 2-phenyl-2,6-dihydroxyadamantane core. This is a complex multi-step synthesis likely starting from adamantane or a substituted adamantane precursor.
Step 2: Coupling with the Azetidine Moiety The dihydroxyadamantane intermediate is then coupled with a protected 3-hydroxyazetidine derivative. This is typically achieved via an amide bond formation reaction.
Step 3: Deprotection and Purification The final step involves the removal of any protecting groups and purification of the racemic product by chromatography.
Chiral Separation
The racemic mixture is subjected to chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and a polar organic solvent such as ethanol or isopropanol, often with a small amount of an amine additive like diethylamine to improve peak shape.
-
Detection: UV detection at an appropriate wavelength.
The fractions corresponding to the two enantiomers are collected separately, and the solvent is removed to yield the pure enantiomers.
11β-HSD1 Inhibition Assay
The in vitro inhibitory activity of this compound against 11β-HSD1 can be determined using a biochemical assay.
-
Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Assay Principle: The assay measures the conversion of cortisone to cortisol. This can be quantified using various methods, such as scintillation proximity assay (SPA) with a tritiated substrate, or by LC-MS/MS analysis of the product.
-
Procedure: The enzyme is incubated with the substrate, cofactor, and varying concentrations of the inhibitor. The amount of product formed is measured, and the IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of 11β-HSD1, albeit with lower potency than its corresponding (S,S)-enantiomer. The discovery and characterization of both enantiomers have been instrumental in defining the stereochemical requirements for high-affinity binding to the 11β-HSD1 enzyme. While the clinical development has focused on the more active enantiomer, the data and synthetic strategies outlined in this guide provide a valuable resource for researchers in the field of metabolic and inflammatory diseases. The continued exploration of 11β-HSD1 inhibitors holds promise for the development of novel therapeutics.
References
An In-depth Technical Guide to (R)-BMS-816336: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Physicochemical Properties
This compound is a novel, orally active small molecule. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1] |
| CAS Number | 1009583-83-8[2] |
| Chemical Formula | C₂₁H₂₇NO₃[1] |
| SMILES | C1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)c5ccccc5 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 341.44 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO. In a formulation of 10% DMSO and 90% corn oil, the solubility is ≥ 7.5 mg/mL (21.97 mM). In a formulation of 10% DMSO and 90% (20% SBE-β-CD in saline), the solubility is also ≥ 7.5 mg/mL (21.97 mM). | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] 11β-HSD1 is an enzyme that primarily acts as a reductase in target tissues, converting inactive cortisone to active cortisol. This local activation of glucocorticoids can then lead to the activation of the glucocorticoid receptor (GR), which in turn modulates the transcription of various genes. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids, thereby mitigating their downstream effects.
The signaling pathway of 11β-HSD1 involves the conversion of cortisone to cortisol, which then binds to the glucocorticoid receptor. This complex translocates to the nucleus and acts as a transcription factor, influencing the expression of genes involved in various processes, including metabolism and inflammation.
Pharmacological Properties
This compound has demonstrated potent and selective inhibition of 11β-HSD1 across different species.
In Vitro Potency
Table 3: In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ (nM) |
| 11β-HSD1 | Human | 14.5[4] |
| 11β-HSD1 | Mouse | 50.3[4] |
| 11β-HSD1 | Cynomolgus Monkey | 16[4] |
Pharmacokinetics
Pharmacokinetic data for this compound from preclinical studies are limited in the public domain. A Phase 1 clinical trial (NCT00979368) has been completed to evaluate the safety, tolerability, and pharmacokinetics of single oral doses in healthy male subjects; however, the results have not yet been publicly released.
Table 4: Preclinical Pharmacokinetic Profile of this compound
| Species | Parameter | Value |
| Rat, Dog, Cynomolgus Monkey | Oral Bioavailability (%F) | 20 - 72% |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies relevant to the evaluation of this compound.
In Vitro 11β-HSD1 Inhibition Assay
A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a cell-free enzymatic assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagents and Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)
-
Cortisol labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (this compound) at various concentrations
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions, recombinant 11β-HSD1 enzyme, and NADPH.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (anti-cortisol antibody-cryptate and cortisol-d2).
-
Incubate at room temperature for a specified period to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the emission wavelengths of the donor and acceptor fluorophores.
-
The ratio of the acceptor to donor fluorescence is proportional to the amount of cortisol produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and validation of 11β-HSD1 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with promising therapeutic potential. Its ability to modulate local glucocorticoid levels in tissues makes it an interesting candidate for the treatment of metabolic diseases. Further disclosure of data from clinical trials will be crucial in fully elucidating its clinical efficacy and safety profile.
References
(R)-BMS-816336: A Technical Guide to a Novel 11β-HSD1 Inhibitor
CAS Number: 1009583-83-8
This technical guide provides an in-depth overview of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glucocorticoid metabolism.
Introduction
This compound is the (R)-enantiomer of BMS-816336, a clinical candidate developed for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme crucial for the intracellular regeneration of active cortisol from inactive cortisone. By blocking this enzyme, this compound effectively reduces local cortisol concentrations in key metabolic tissues, such as the liver and adipose tissue, thereby mitigating the detrimental effects of excess glucocorticoid signaling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1009583-83-8 |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the 11β-HSD1 enzyme. This enzyme is a key component of the glucocorticoid signaling pathway, which plays a central role in regulating metabolism, inflammation, and stress response.
The signaling pathway begins with the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to promote the synthesis and release of cortisol. While circulating cortisol levels are tightly regulated, intracellular cortisol concentrations can be amplified by the action of 11β-HSD1, which converts inactive cortisone into active cortisol. This localized increase in cortisol can lead to insulin resistance, increased glucose production, and fat accumulation, contributing to the pathophysiology of metabolic syndrome.
By inhibiting 11β-HSD1, this compound blocks this intracellular cortisol amplification, leading to improved insulin sensitivity and a better metabolic profile.
Figure 1. Mechanism of action of this compound in the cortisol signaling pathway.
Preclinical Data
In Vitro Potency
This compound has demonstrated potent inhibitory activity against 11β-HSD1 from multiple species. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Species | IC₅₀ (nM) |
| Human | 14.5[1] |
| Mouse | 50.3[1] |
| Cynomolgus Monkey | 16[1] |
In Vivo Efficacy
The in vivo efficacy of the racemate, BMS-816336, has been evaluated in diet-induced obese (DIO) mice. Oral administration of BMS-816336 resulted in a dose-dependent reduction in blood glucose levels.
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro potency of inhibitors against 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound or other test compounds
-
96-well microplates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme and cortisone.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Quantify the amount of cortisol produced. This can be done using various methods, such as ELISA, HPLC, or a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Figure 2. Experimental workflow for the 11β-HSD1 enzyme inhibition assay.
Diet-Induced Obesity (DIO) Mouse Model (Representative Protocol)
This protocol outlines a general procedure for inducing obesity in mice to test the efficacy of anti-diabetic compounds.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound formulation for oral administration
-
Vehicle control
-
Equipment for monitoring body weight, food intake, and blood glucose
Procedure:
-
Acclimate mice to the housing facility for at least one week.
-
Randomize mice into two groups: one to receive the HFD and the other to receive the standard chow diet.
-
Feed the mice their respective diets for a period sufficient to induce obesity and insulin resistance in the HFD group (typically 8-12 weeks).
-
Once the DIO phenotype is established, randomize the HFD-fed mice into treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer the test compound or vehicle orally on a daily basis for the duration of the study (e.g., 2-4 weeks).
-
Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the treatment period.
-
At the end of the study, additional endpoints can be assessed, such as glucose tolerance tests, insulin tolerance tests, and analysis of plasma and tissue biomarkers.
Pharmacokinetic Study in Cynomolgus Monkeys (Representative Protocol)
This protocol provides a general framework for assessing the pharmacokinetic properties of a test compound in non-human primates.
Materials:
-
Male or female cynomolgus monkeys
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Equipment for blood sample collection
-
Analytical instrumentation for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight prior to dosing.
-
For IV administration, administer a single bolus dose of this compound into a saphenous vein.
-
For PO administration, deliver the compound via oral gavage.
-
Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, using appropriate software.
Conclusion
This compound is a potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action, targeting the intracellular production of cortisol, offers a novel therapeutic approach to managing the complex pathophysiology of these diseases. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential in humans.
References
In-Depth Technical Guide: (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
Core Summary
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, this compound presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and other conditions associated with glucocorticoid excess. This document provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for this compound.
Chemical Identity
The precise chemical structure of this compound, including its stereochemistry, is critical for its biological activity.
IUPAC Name: 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1][2]
| Identifier | Value |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.45 g/mol |
| CAS Number | 1009583-83-8 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects through the selective inhibition of the 11β-HSD1 enzyme. This enzyme is a key component of the intracellular glucocorticoid signaling pathway.
11β-HSD1 Signaling Pathway:
11β-HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active forms, cortisol and corticosterone, respectively. These active glucocorticoids then bind to the glucocorticoid receptor (GR), leading to the transcription of target genes that regulate a wide array of physiological processes, including glucose metabolism, lipid metabolism, and inflammation.
The activity of 11β-HSD1 is influenced by various signaling pathways, including those involving NF-κB and activator protein-1. Pro-inflammatory cytokines such as TNFα and IL-1β can up-regulate 11β-HSD1 expression in various cell types.
Below is a diagram illustrating the core mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Preclinical Data
This compound has demonstrated potent and selective inhibition of 11β-HSD1 in various preclinical models.
In Vitro Potency
The inhibitory activity of this compound against 11β-HSD1 has been quantified across different species.
| Species | IC₅₀ (nM) |
| Human | 14.5[3][4] |
| Mouse | 50.3[3][4] |
| Cynomolgus Monkey | 16[3][4] |
In Vivo Pharmacodynamics
The in vivo efficacy of this compound has been evaluated in animal models.
| Species | ED₅₀ (mg/kg) |
| Cynomolgus Monkey | 0.13 |
| DIO (Diet-Induced Obese) Mice | Not specified |
Pharmacokinetics
This compound is orally bioavailable in preclinical species. Further details on its pharmacokinetic profile, such as half-life, clearance, and volume of distribution, are not yet publicly available.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, the following outlines general methodologies for key assays used in the evaluation of 11β-HSD1 inhibitors.
11β-HSD1 Inhibition Assay (General Protocol)
This in vitro assay is designed to determine the concentration of an inhibitor required to reduce the activity of the 11β-HSD1 enzyme by 50% (IC₅₀).
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
(R)-BMS-816336 molecular weight
An In-depth Technical Guide to (R)-BMS-816336
Core Subject: this compound
This compound is a potent and orally active small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol.[3][4] By inhibiting 11β-HSD1, this compound and its related compounds effectively reduce the localized concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.[3][5] This mechanism of action gives it therapeutic potential in the treatment of metabolic diseases, including type 2 diabetes and metabolic syndrome.[6][7]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C21H27NO3 |
| Molecular Weight | 341.44 g/mol [1][2] |
| CAS Number | 1009583-83-8[1][2] |
Quantitative Biological Data
The inhibitory activity of this compound and its related compound, BMS-816336, has been characterized across multiple species and cellular contexts. The following table summarizes key quantitative data.
| Compound | Parameter | Species/Cell Line | Value |
| This compound | IC50 | Human 11β-HSD1 | 14.5 nM[1][2] |
| IC50 | Mouse 11β-HSD1 | 50.3 nM[1][2] | |
| IC50 | Cynomolgus Monkey 11β-HSD1 | 16 nM[1][2] | |
| BMS-816336 | IC50 | Human 11β-HSD1 | 3.0 nM[6][8] |
| IC50 | HEK cells | 37.3 nM | |
| IC50 | 3T3L1 cells | 28.6 nM | |
| ED50 | Cynomolgus Monkeys | 0.12 mg/kg[7] | |
| ED50 | Diet-Induced Obese (DIO) Mice | 8.6 mg/kg | |
| Plasma EC50 | DIO Mice | 0.85 µM |
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the activity of BMS-816336 and its related compounds.
In Vitro 11β-HSD1 Inhibition Assay
The potency of this compound and BMS-816336 against 11β-HSD1 is determined using an in vitro enzymatic assay. A common method involves the use of human embryonic kidney (HEK-293) cells that are stably transfected to express human 11β-HSD1.
-
Cell Culture and Lysate Preparation: HEK-293 cells expressing 11β-HSD1 are cultured under standard conditions. The cells are harvested and lysed to release the enzyme.
-
Enzymatic Reaction: The cell lysate containing 11β-HSD1 is incubated with a specific concentration of the substrate (e.g., cortisone) and the cofactor NADPH.
-
Inhibitor Addition: Varying concentrations of the test compound, such as this compound, are added to the reaction mixture.
-
Quantification of Cortisol Production: The reaction is allowed to proceed for a set period, after which the amount of cortisol produced is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in cortisol production is determined as the IC50 value.
In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys
To assess the in vivo efficacy of these compounds, pharmacodynamic studies are conducted in animal models.
-
Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model.
-
Compound Administration: BMS-816336 is administered orally to the monkeys at various doses.
-
Cortisone Challenge: To measure the inhibition of 11β-HSD1 in vivo, a cortisone challenge is administered. This involves giving an oral dose of cortisone to the animals.
-
Blood Sampling and Analysis: Blood samples are collected at multiple time points after the cortisone challenge. The plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.
-
ED50 Calculation: The dose of BMS-816336 that causes a 50% inhibition of the conversion of cortisone to cortisol is determined as the effective dose (ED50).[7]
Signaling Pathways and Mechanisms
11β-HSD1-Mediated Glucocorticoid Activation
This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, which is located in the endoplasmic reticulum.[5] The enzyme utilizes NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[4] The inhibition of 11β-HSD1 by this compound blocks the conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor (GR).
Caption: Mechanism of this compound action on glucocorticoid activation.
Regulation of 11β-HSD1 Expression
The expression of the gene encoding 11β-HSD1 (HSD11B1) is regulated by various factors, including proinflammatory cytokines. In inflammatory states, cytokines like TNF-α and IL-1β can upregulate 11β-HSD1 expression through the activation of transcription factors such as NF-κB and C/EBPβ.[9][10]
Caption: Proinflammatory regulation of 11β-HSD1 expression.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 9. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BMS-816336: A Selective 11β-HSD1 Inhibitor for Glucocorticoid Modulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver and adipose tissue. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, most notably type 2 diabetes and the metabolic syndrome. Developed by Bristol Myers Squibb, this compound has emerged as a promising therapeutic candidate due to its high potency, selectivity, and favorable preclinical pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and the methodologies employed in its evaluation.
Introduction to 11β-HSD1 and its Role in Disease
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor regulation of glucocorticoid action.[1][2] It is a bidirectional enzyme, but in vivo, it primarily functions as a reductase, converting inactive cortisone to the biologically active glucocorticoid, cortisol, thereby amplifying local glucocorticoid concentrations.[3][4] This tissue-specific regulation of cortisol levels is critical for maintaining metabolic homeostasis.
The expression of 11β-HSD1 is particularly high in metabolic tissues such as the liver and adipose tissue.[3] In these tissues, excessive glucocorticoid activity can lead to insulin resistance, increased glucose production, and adipocyte differentiation, all of which are hallmark features of the metabolic syndrome and type 2 diabetes.[5][6] Consequently, the selective inhibition of 11β-HSD1 has been identified as a promising therapeutic strategy to mitigate the detrimental effects of excess glucocorticoids in these tissues without causing systemic glucocorticoid deficiency.[2][6]
This compound: A Potent and Selective 11β-HSD1 Inhibitor
This compound is a novel, orally active small molecule inhibitor of 11β-HSD1.[7] It is the (R)-enantiomer of the racemate BMS-816336. The compound exhibits high potency and exceptional selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding adverse effects related to mineralocorticoid excess.[7]
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The decreased local cortisol levels lead to a reduction in glucocorticoid receptor activation and a subsequent amelioration of the downstream pathophysiological effects of glucocorticoid excess, such as insulin resistance and dyslipidemia.
Caption: Inhibition of cortisol production by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and its related compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| This compound | 11β-HSD1 | Human | 14.5 | >10,000-fold | [7] |
| 11β-HSD1 | Mouse | 50.3 | - | [7] | |
| 11β-HSD1 | Cynomolgus Monkey | 16 | - | [7] | |
| BMS-816336 (racemate) | 11β-HSD1 | Human | 3.0 | >10,000-fold | [7] |
| BMS-770767 | 11β-HSD1 | Human | 2.5 | - | [1] |
| 11β-HSD1 | Mouse | 143 | - | [1] | |
| 11β-HSD1 | Cynomolgus Monkey | 5.7 | - | [1] |
Table 2: In Vivo Pharmacodynamics and Pharmacokinetics
| Compound | Species | Model | Parameter | Value | Reference |
| BMS-816336 | Cynomolgus Monkey | - | ED50 | 0.13 mg/kg | [7] |
| DIO Mice | - | ED50 | - | [7] | |
| BMS-770767 | - | - | tmax (median) | 3-6 hours | [1] |
| - | - | Half-life (median) | 24 hours | [1] | |
| BMS-816336 | Preclinical Species | - | Oral Bioavailability (%F) | 20-72% | [8] |
Note: DIO refers to Diet-Induced Obese mice. Specific ED50 value for BMS-816336 in DIO mice was not available in the provided search results.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to Bristol Myers Squibb. However, based on the available literature, the following sections outline the general methodologies typically employed for the characterization of selective 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Enzyme Inhibition Assay (Generalized Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the 11β-HSD1 enzyme.
Workflow:
Caption: Generalized workflow for in vitro 11β-HSD1 inhibition assay.
Methodology:
-
Enzyme Source: Recombinant human, mouse, or cynomolgus monkey 11β-HSD1 enzyme expressed in a suitable system (e.g., E. coli or insect cells).
-
Substrate: Cortisone (typically radiolabeled, e.g., [3H]-cortisone, or unlabeled).
-
Cofactor: NADPH.
-
Test Compound: this compound or other inhibitors at varying concentrations.
-
Incubation: The enzyme, substrate, cofactor, and test compound are incubated in a suitable buffer at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution (e.g., a strong organic solvent or a non-specific inhibitor like glycyrrhetinic acid).
-
Extraction: The product (cortisol) and remaining substrate are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: The amount of cortisol produced is quantified. If a radiolabeled substrate is used, scintillation counting can be employed. For unlabeled substrates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[9][10]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Ex Vivo 11β-HSD1 Activity Assay in Tissues (Generalized Protocol)
This assay measures the 11β-HSD1 activity in tissue samples obtained from animals previously treated with an inhibitor.
Methodology:
-
Animal Dosing: Animals (e.g., DIO mice or cynomolgus monkeys) are orally dosed with the test compound (e.g., BMS-816336) at various concentrations.
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and target tissues (e.g., liver, adipose tissue) are collected.
-
Tissue Homogenization: The tissues are homogenized in a suitable buffer to prepare tissue lysates.
-
Enzyme Activity Assay: The 11β-HSD1 activity in the tissue lysates is measured by incubating them with cortisone (often radiolabeled) and NADPH.
-
Analysis: The conversion of cortisone to cortisol is quantified using methods similar to the in vitro assay (e.g., scintillation counting or LC-MS/MS).
-
Data Analysis: The 11β-HSD1 activity in the tissues of treated animals is compared to that in vehicle-treated control animals to determine the extent of in vivo target engagement and to calculate the effective dose (ED50).
Cell-Based 11β-HSD1 Inhibition Assay (Generalized Protocol)
This assay evaluates the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that endogenously expresses 11β-HSD1 (e.g., 3T3-L1 adipocytes) or a cell line engineered to overexpress the enzyme (e.g., HEK293 cells) is used.[11]
-
Compound Treatment: The cells are incubated with the test compound at various concentrations for a defined period.
-
Substrate Addition: Cortisone is added to the cell culture medium.
-
Incubation: The cells are incubated for a further period to allow for the conversion of cortisone to cortisol.
-
Sample Collection: The cell culture supernatant is collected.
-
Analysis: The concentration of cortisol in the supernatant is measured, typically by LC-MS/MS or ELISA.
-
Data Analysis: The IC50 value is determined by plotting the cortisol concentration against the inhibitor concentration.
11β-HSD1 Signaling Pathway and Regulation
The activity of 11β-HSD1 is tightly regulated by various factors, including hormones, cytokines, and cellular energy status. The enzyme is located in the lumen of the endoplasmic reticulum (ER), where its reductase activity is dependent on the supply of NADPH, which is primarily generated by hexose-6-phosphate dehydrogenase (H6PDH).[3][4]
Caption: Key regulators of 11β-HSD1 gene expression.
Pro-inflammatory cytokines like TNF-α and IL-1β have been shown to upregulate 11β-HSD1 expression, potentially linking inflammation to metabolic dysfunction.[12] This regulation is often mediated through transcription factors such as NF-κB and C/EBPβ.[12] Hypoxia has also been identified as a regulator of 11β-HSD1, with NF-κB mediating its induction and HIF-1α acting as a repressor.[12]
Clinical Development and Future Perspectives
BMS-816336 has undergone Phase 1 clinical trials in healthy male subjects to evaluate its safety, tolerability, and pharmacokinetics.[13][14] While the detailed results of these trials are not publicly available, the successful completion of these studies suggests a favorable safety profile. The preclinical data, demonstrating high potency, selectivity, and oral bioavailability, position this compound as a strong candidate for further development in the treatment of type 2 diabetes and other metabolic disorders.
The development of selective 11β-HSD1 inhibitors like this compound represents a targeted therapeutic approach to address the underlying mechanisms of metabolic disease. Future research will likely focus on demonstrating the efficacy of this compound in patient populations and further elucidating its long-term safety and metabolic benefits.
Conclusion
This compound is a highly potent and selective inhibitor of 11β-HSD1 with a promising preclinical profile. Its ability to modulate tissue-specific glucocorticoid levels offers a targeted approach for the treatment of metabolic diseases. The data summarized in this guide highlight the significant potential of this compound as a therapeutic agent. Further clinical investigation is warranted to fully establish its efficacy and safety in patients with type 2 diabetes and related metabolic disorders.
References
- 1. | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Differential modulation of 3T3-L1 adipogenesis mediated by 11beta-hydroxysteroid dehydrogenase-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of 11β-HSD1 expression during adipose tissue expansion by hypoxia through different activities of NF-κB and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
The Role of (R)-BMS-816336 in Glucocorticoid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the role and mechanism of action of (R)-BMS-816336 within the context of glucocorticoid metabolism. This compound is an enantiomer of BMS-816336, a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The primary focus of this document is to detail the function of 11β-HSD1 in regulating intracellular glucocorticoid levels and to present the available quantitative data, experimental methodologies, and relevant biological pathways associated with the inhibition of this enzyme by the BMS-816336 series of compounds.
Introduction: Glucocorticoid Metabolism and the Therapeutic Target 11β-HSD1
Glucocorticoids, such as cortisol, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. The biological activity of glucocorticoids is not only determined by their circulating levels but also by their tissue-specific concentrations, which are finely controlled by intracellular enzymes.
Two key enzymes in this local regulation are the 11β-hydroxysteroid dehydrogenases:
-
11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within target tissues.[1][2][3] It is highly expressed in metabolically active tissues such as the liver, adipose tissue, and the brain.[3][4]
-
11β-HSD2: Conversely, this enzyme acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone.
Dysregulation of 11β-HSD1 activity, leading to chronically elevated intracellular cortisol levels, has been implicated in the pathophysiology of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.
This compound and its Mechanism of Action
This compound is the (R)-enantiomer of the clinical candidate BMS-816336. The latter is a potent, orally active, and highly selective inhibitor of the 11β-HSD1 enzyme.[5][6][7] The primary mechanism of action of these compounds is to block the conversion of cortisone to cortisol within cells, thereby reducing local glucocorticoid exposure and mitigating the downstream effects of excessive glucocorticoid receptor activation.
The high selectivity of BMS-816336 for 11β-HSD1 over 11β-HSD2 is a critical feature, as non-selective inhibition could lead to undesirable side effects related to mineralocorticoid excess.[5][6][8]
Signaling Pathway
The signaling pathway affected by this compound and its more active counterpart is central to glucocorticoid action. By inhibiting 11β-HSD1, these compounds reduce the intracellular pool of active cortisol available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolic processes.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: In Vitro Potency (IC50) of this compound and Related Compounds against 11β-HSD1
| Compound | Species | IC50 (nM) | Reference |
| This compound | Human | 14.5 | [9] |
| Mouse | 50.3 | [9] | |
| Cynomolgus Monkey | 16 | [9] | |
| BMS-816336 | Human | 3.0 | [5][6][7][10] |
| HEK cells | 37.3 | [10] | |
| 3T3L1 cells | 28.6 | [10] | |
| (Rac)-BMS-816336 | Human | 10 | [8][11] |
| Mouse | 68 | [8][11] |
Table 2: In Vivo Efficacy (ED50) and Bioavailability of BMS-816336
| Parameter | Species | Value | Reference |
| ED50 | Cynomolgus Monkeys | 0.12 mg/kg | [7][10] |
| DIO Mice | 8.6 mg/kg | [10] | |
| Oral Bioavailability (%F) | Preclinical Species | 20 - 72% | [7][10] |
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the literature for 11β-HSD1 inhibitors, the following are representative methodologies.
In Vitro 11β-HSD1 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the 11β-HSD1 enzyme.
Objective: To calculate the IC50 value of the test compound.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA)
-
Stop solution (e.g., 0.5 mM glycyrrhetinic acid)
-
Detection reagents (e.g., cortisol-specific antibody for HTRF or LC-MS/MS for direct quantification)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cortisone, and NADPH.
-
Add the test compound at a range of concentrations to the wells of a microplate.
-
Initiate the reaction by adding the recombinant 11β-HSD1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 25-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of cortisol produced. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
Cell-Based 11β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.
Objective: To determine the cellular potency (IC50) of the test compound.
Materials:
-
A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 or 3T3-L1 cells).
-
Cell culture medium.
-
Cortisone.
-
Test compound at various concentrations.
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Replace the culture medium with a serum-free medium containing cortisone and the test compound at various concentrations.
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.
-
Collect the supernatant.
-
Quantify the concentration of cortisol in the supernatant using methods like ELISA or LC-MS/MS.
-
Calculate the IC50 value as described for the enzymatic assay.
Experimental Workflow Diagram
Conclusion
This compound, as part of the broader BMS-816336 program, represents a targeted approach to modulating glucocorticoid metabolism. By selectively inhibiting 11β-HSD1, these compounds have the potential to ameliorate the metabolic dysregulation associated with excessive local cortisol levels. The data presented herein underscore the potency and selectivity of this class of inhibitors. Further research and clinical evaluation will be necessary to fully elucidate the therapeutic utility of these compounds in treating conditions such as type 2 diabetes and metabolic syndrome. The experimental frameworks described provide a basis for the continued investigation and characterization of novel 11β-HSD1 inhibitors.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased in vivo regeneration of cortisol in adipose tissue in human obesity and effects of the 11beta-hydroxysteroid dehydrogenase type 1 inhibitor carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Rac)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
(R)-BMS-816336: A Comprehensive Technical Guide to its Therapeutic Potential as a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and brain. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its mechanism of action, preclinical data, and the experimental protocols used for its characterization.
Core Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
The primary therapeutic target of this compound is the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular regeneration of active glucocorticoids, thereby amplifying their local effects.[1] Inhibition of 11β-HSD1 is a promising strategy for the treatment of conditions associated with glucocorticoid excess, such as type 2 diabetes and metabolic syndrome.[2][3][4]
Signaling Pathway
The inhibition of 11β-HSD1 by this compound directly impacts the glucocorticoid signaling pathway. By blocking the conversion of cortisone to cortisol, the inhibitor reduces the intracellular concentration of active glucocorticoids available to bind to the glucocorticoid receptor (GR). This, in turn, modulates the expression of glucocorticoid-responsive genes involved in metabolism and inflammation.
References
- 1. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preclinical Profile of (R)-BMS-816336: An In-Depth Technical Review
(R)-BMS-816336 is a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. As the enantiomer of the clinical candidate BMS-816336, its preclinical evaluation has been of significant interest in the field of metabolic disease research. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its in vitro activity, and highlights the key experimental methodologies employed in its assessment.
Core Findings at a Glance
This compound has demonstrated potent and selective inhibition of 11β-HSD1 across multiple species. The majority of the detailed preclinical investigations, including extensive pharmacokinetic and in vivo efficacy studies, were conducted on its enantiomer, BMS-816336. However, the in vitro potency of this compound has been well-characterized and is detailed below.
Quantitative Data Summary
The inhibitory activity of this compound against 11β-HSD1 has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are presented in the following table.
| Target | Species | IC50 (nM) | Reference |
| 11β-HSD1 | Human | 14.5 | [1] |
| 11β-HSD1 | Mouse | 50.3 | [1] |
| 11β-HSD1 | Cynomolgus Monkey | 16 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, thereby amplifying local glucocorticoid action. By blocking this conversion, this compound reduces intracellular levels of active glucocorticoids, which are implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes and obesity.
Figure 1: Mechanism of action of this compound in inhibiting the 11β-HSD1 pathway.
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not extensively published, the methodologies can be inferred from standard practices in the field and from the primary research on its parent compound, BMS-816336.
In Vitro 11β-HSD1 Enzyme Inhibition Assay
A common method to determine the in vitro potency of 11β-HSD1 inhibitors involves a cell-free enzymatic assay. The general workflow for such an assay is outlined below.
Figure 2: Generalized workflow for an in vitro 11β-HSD1 enzyme inhibition assay.
Key Components and Considerations:
-
Enzyme Source: Purified, recombinant 11β-HSD1 from the species of interest (human, mouse, cynomolgus monkey) is typically used.
-
Substrate and Cofactor: Cortisone serves as the natural substrate, and NADPH is the essential cofactor for the reductase activity of 11β-HSD1.
-
Detection Method: The amount of cortisol produced is quantified to determine the rate of reaction. Common detection methods include Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, or Homogeneous Time-Resolved Fluorescence (HTRF) for higher throughput screening.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies and Pharmacokinetics
Detailed in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Preclinical in vivo research has largely focused on the clinical candidate, BMS-816336. These studies have shown that BMS-816336 is orally bioavailable in preclinical species.[2] An important finding is the in vivo interconversion between BMS-816336 and this compound, which occurs via a ketone intermediate through oxidation and reduction processes.[1] The plasma ratio of this compound to BMS-816336 has been observed to vary across different species.[1]
Conclusion
This compound is a potent in vitro inhibitor of 11β-HSD1 across multiple species. While comprehensive preclinical data for this specific enantiomer are limited, its characterization has been a key component in understanding the overall profile of its parent compound, BMS-816336. Further research would be necessary to fully elucidate the independent pharmacokinetic and in vivo efficacy profile of this compound. The information presented here provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of 11β-HSD1 inhibition.
References
Enantiomeric Specificity of (R)-BMS-816336: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the enantiomeric specificity of the novel 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BMS-816336. It highlights the stereoselective inhibition of 11β-HSD1 by the (S)-enantiomer, BMS-816336, in contrast to its (R)-enantiomer. This whitepaper summarizes the quantitative data on the inhibitory activities of both enantiomers and the racemic mixture, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows. This comprehensive analysis is intended to inform researchers, scientists, and drug development professionals on the critical role of stereochemistry in the pharmacological activity of this compound class.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol in key metabolic tissues. Dysregulation of 11β-HSD1 activity has been implicated in a range of metabolic disorders, including type 2 diabetes and obesity, making it a compelling therapeutic target. BMS-816336 has emerged as a potent and selective inhibitor of 11β-HSD1.[1][2][3] As with many chiral molecules, the biological activity of BMS-816336 is highly dependent on its stereochemistry. This whitepaper focuses on the enantiomeric specificity of BMS-816336, providing a detailed comparison of the pharmacological profiles of its (R) and (S) enantiomers.
Data Presentation: Inhibitory Activity of BMS-816336 Enantiomers
The inhibitory potency of the (R)- and (S)-enantiomers of BMS-816336, as well as the racemic mixture, has been evaluated against human and mouse 11β-HSD1. The data clearly demonstrates a significant stereoselective preference for the (S)-enantiomer.
| Compound | Target Species | IC50 (nM)[1][2][4][5][6] |
| (S)-BMS-816336 | Human | 3.0 |
| Mouse | - | |
| Cynomolgus Monkey | - | |
| (R)-BMS-816336 | Human | 14.5 |
| Mouse | 50.3 | |
| Cynomolgus Monkey | 16.0 | |
| (Rac)-BMS-816336 | Human | 10 |
| Mouse | 68 |
Table 1: Comparative Inhibitory Activity (IC50) of BMS-816336 Enantiomers and Racemate against 11β-HSD1.
Experimental Protocols
The determination of the inhibitory activity of BMS-816336 enantiomers relies on robust in vitro assays. The following section details a generalized protocol for the 11β-HSD1 inhibition assay based on commonly used methodologies.
11β-HSD1 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the conversion of a substrate by the 11β-HSD1 enzyme.
Objective: To determine the IC50 value of test compounds against 11β-HSD1.
Materials:
-
Recombinant human or mouse 11β-HSD1 enzyme
-
Substrate: Cortisone or a suitable surrogate
-
Cofactor: NADPH
-
Test compounds: this compound, (S)-BMS-816336, (Rac)-BMS-816336
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Detection reagents for quantifying cortisol or the converted substrate
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH, and the test compound dilution.
-
Enzyme Addition: Add the 11β-HSD1 enzyme to each well to initiate the reaction.
-
Substrate Addition: Add the substrate (e.g., cortisone) to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Quantify the amount of product (e.g., cortisol) formed using a suitable detection method, such as fluorescence, luminescence, or mass spectrometry.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for 11β-HSD1 Inhibition Assay:
Caption: Workflow of the in vitro 11β-HSD1 inhibition assay.
Signaling Pathway and Enantiomeric Interconversion
11β-HSD1 Signaling Pathway
11β-HSD1 plays a crucial role in the glucocorticoid signaling pathway. By converting inactive cortisone to active cortisol, it increases the local concentration of cortisol, which can then bind to the glucocorticoid receptor (GR) and modulate gene expression. Inhibition of 11β-HSD1, as achieved by (S)-BMS-816336, reduces the production of active cortisol, thereby attenuating glucocorticoid signaling.
Caption: Simplified 11β-HSD1 signaling pathway and point of inhibition.
In Vivo Enantiomeric Interconversion
An important consideration in the development of chiral drugs is their potential for in vivo interconversion. It has been noted that BMS-816336 enantiomers can undergo interconversion in vivo through an intermediate ketone metabolite. This process can potentially alter the overall pharmacological effect of administering a single enantiomer.
Caption: In vivo interconversion of BMS-816336 enantiomers.
Conclusion
The data presented in this whitepaper unequivocally demonstrates the pronounced enantiomeric specificity of BMS-816336 as an inhibitor of 11β-HSD1. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the critical importance of stereochemistry in the design and development of effective 11β-HSD1 inhibitors. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in this field. Further investigation into the in vivo interconversion of these enantiomers is warranted to fully comprehend their pharmacokinetic and pharmacodynamic profiles. This detailed understanding is essential for the continued development of this and other chiral inhibitors for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. (Rac)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
Investigating the Off-Target Profile of (R)-BMS-816336: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. While its on-target activity is well-documented, a thorough understanding of its off-target interaction profile is critical for a comprehensive safety assessment and successful clinical development. This technical guide provides a framework for investigating the off-target effects of this compound, summarizing known selectivity data and outlining standard experimental protocols for comprehensive off-target screening. The methodologies described herein are based on industry-standard practices for safety pharmacology and kinase profiling.
Introduction
This compound is the enantiomer of BMS-816336, a clinical candidate developed by Bristol-Myers Squibb. The primary mechanism of action for this class of compounds is the inhibition of 11β-HSD1, which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking this enzyme, this compound aims to reduce local glucocorticoid levels in key metabolic tissues, thereby improving insulin sensitivity and glucose metabolism.
Early development studies have highlighted the high selectivity of this chemical series for 11β-HSD1 over its isoform, 11β-HSD2. However, to de-risk clinical progression, a broader assessment of potential off-target interactions is essential. Unintended interactions with other enzymes, receptors, ion channels, or transporters can lead to adverse drug reactions (ADRs). This guide outlines a systematic approach to characterizing the off-target profile of this compound.
On-Target Potency and Known Selectivity
This compound demonstrates potent inhibition of 11β-HSD1 across multiple species. A critical aspect of its initial characterization is its selectivity against the closely related 11β-HSD2 enzyme, inhibition of which can lead to serious side effects such as hypertension and hypokalemia.
| Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| 11β-HSD1 | Human | 14.5 | >1000-fold (for BMS-816336) | [1] |
| Mouse | 50.3 | Not Reported | [1] | |
| Cynomolgus Monkey | 16 | Not Reported | [1] | |
| 11β-HSD2 | Human | >30,000 (for BMS-816336) | - | [2] |
Table 1: In vitro potency and selectivity of this compound and its enantiomer against 11β-HSD1 and 11β-HSD2.
Comprehensive Off-Target Screening Strategy
A tiered approach is recommended to systematically evaluate the off-target profile of this compound. This typically involves an initial broad screen against a panel of targets with known safety liabilities, followed by more focused kinase profiling and dose-response studies for any identified hits.
Tier 1: Broad Panel Safety Pharmacology Screening
The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen44™ or a similar panel are commonly employed for this purpose. These panels are designed to cover targets implicated in common adverse drug reactions.
| Target Class | Examples of Targets in a Typical Safety Panel |
| GPCRs | Adenosine, Adrenergic, Dopamine, Histamine, Muscarinic, Opioid, Serotonin receptors |
| Ion Channels | hERG, Calcium channels, Sodium channels, Potassium channels |
| Transporters | Dopamine transporter, Norepinephrine transporter, Serotonin transporter |
| Enzymes | COX-1, COX-2, Phosphodiesterases |
| Nuclear Receptors | Androgen receptor, Glucocorticoid receptor |
Table 2: Representative target classes included in a broad safety pharmacology panel.
Tier 2: Kinase Profiling
Given that kinases represent a large and structurally diverse class of enzymes, dedicated profiling is crucial. A service such as the DiscoverX KINOMEscan®, which utilizes a binding assay format, can provide a comprehensive assessment of interactions across the human kinome. This platform can screen against hundreds of kinases, including wild-type and mutant forms.
| Kinase Family | Representation in a Comprehensive Kinase Panel |
| Tyrosine Kinases (TK) | EGFR, VEGFR, PDGFR, Src family kinases |
| Serine/Threonine Kinases | AGC (PKA, PKG, PKC), CAMK, CMGC (CDK, MAPK, GSK) |
| Atypical Protein Kinases | PI3K, mTOR |
| Lipid Kinases | PI3K |
Table 3: Major kinase families covered in a comprehensive profiling panel.
Tier 3: Hit Confirmation and IC50 Determination
Any significant interactions ("hits"), typically defined as >50% inhibition or binding at the screening concentration, should be followed up with concentration-response studies to determine the IC50 or Ki value. This quantitative data allows for the assessment of a selectivity window between the on-target potency and the off-target activity.
Experimental Protocols
Detailed protocols for the assays mentioned above are proprietary to the respective service providers. However, the general principles are well-established.
Radioligand Binding Assays (for GPCRs, Ion Channels, Transporters)
-
Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its target protein.
-
General Procedure:
-
A preparation of cell membranes or recombinant protein expressing the target of interest is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled).
-
The test compound is added at various concentrations.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated, and IC50 values are determined by non-linear regression analysis.
-
Kinase Activity/Binding Assays
-
Objective: To measure the direct interaction (binding) or inhibitory effect (activity) of a compound on a panel of kinases.
-
Example Protocol (Binding Assay - KINOMEscan® Principle):
-
Kinases are tagged with DNA.
-
An immobilized, active-site directed ligand is prepared on a solid support.
-
The DNA-tagged kinase and the test compound are incubated with the immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control, with lower percentages indicating stronger binding of the compound to the kinase.
-
Visualizations
Signaling Pathway of 11β-HSD1
Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Off-Target Screening Workflow
Caption: A typical tiered workflow for investigating off-target effects of a drug candidate.
On-Target vs. Off-Target Logic
Caption: Logical relationship between on-target and potential off-target effects of a therapeutic compound.
Conclusion
While this compound shows promising on-target potency and high selectivity against its key isoform 11β-HSD2, a comprehensive evaluation of its broader off-target profile is a mandatory step in preclinical drug development. The systematic, tiered screening approach outlined in this guide, employing industry-standard safety and kinase panels, provides a robust framework for identifying and quantifying potential off-target interactions. The resulting data is essential for a thorough risk assessment and for making informed decisions on the continued development of this compound as a potential therapeutic agent.
References
Methodological & Application
(R)-BMS-816336: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol. This document provides detailed application notes and protocols for the in vitro evaluation of this compound. The included methodologies cover enzymatic and cell-based assays to determine the potency and mechanism of action of this compound. All quantitative data from cited experiments are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway, responsible for the intracellular regeneration of cortisol. Dysregulation of 11β-HSD1 activity has been implicated in various metabolic disorders, including obesity and type 2 diabetes. This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for 11β-HSD1. Accurate and reproducible in vitro assays are essential for the characterization of this compound and other 11β-HSD1 inhibitors. This document outlines detailed protocols for three common in vitro assays: a Scintillation Proximity Assay (SPA), a Homogeneous Time-Resolved Fluorescence (HTRF) assay, and a cell-based assay with LC-MS/MS detection.
Data Presentation
The following tables summarize the reported in vitro potency of this compound and its related compounds against 11β-HSD1.
Table 1: In Vitro Potency of this compound and its Enantiomer against 11β-HSD1
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human 11β-HSD1 | Enzymatic | 14.5 |
| This compound | Mouse 11β-HSD1 | Enzymatic | 50.3 |
| This compound | Cynomolgus Monkey 11β-HSD1 | Enzymatic | 16 |
| BMS-816336 (enantiomer) | Human 11β-HSD1 | Enzymatic | 3.0 |
| BMS-816336 (enantiomer) | HEK cells | Cell-based | 37.3 |
| BMS-816336 (enantiomer) | 3T3L1 cells | Cell-based | 28.6 |
Table 2: In Vitro Potency of Racemic BMS-816336 against 11β-HSD1
| Compound | Target | IC50 (nM) |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10 |
| (Rac)-BMS-816336 | Mouse 11β-HSD1 | 68 |
Signaling Pathway and Experimental Workflows
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Inhibition of cortisol production by this compound.
Experimental Workflow: Scintillation Proximity Assay (SPA)
Caption: Workflow for the 11β-HSD1 Scintillation Proximity Assay.
Experimental Workflow: HTRF Assay
Caption: Workflow for the 11β-HSD1 HTRF Assay.
Experimental Protocols
Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition
This assay measures the enzymatic conversion of [3H]-labeled cortisone to [3H]-labeled cortisol by 11β-HSD1. The produced [3H]cortisol is captured by a specific antibody coupled to scintillant-containing beads, bringing the radiolabel into close proximity to the scintillant and generating a detectable light signal.
Materials:
-
This compound
-
Human recombinant 11β-HSD1 microsomes
-
[3H]Cortisone
-
NADPH
-
Anti-cortisol monoclonal antibody
-
Protein A-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA, 1 mM EGTA, 1 mM MgCl2)
-
96-well or 384-well microplates
-
Scintillation counter
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a microplate, add the diluted this compound or vehicle (DMSO in Assay Buffer for control wells).
-
Add human 11β-HSD1 microsomes to each well.
-
Initiate the enzymatic reaction by adding a mixture of [3H]cortisone and NADPH to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), shaking gently.
-
Stop the reaction by adding a solution containing the anti-cortisol antibody and protein A-coated SPA beads.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody-cortisol binding and bead settling.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition
This competitive immunoassay measures the amount of cortisol produced by the 11β-HSD1 enzyme. Cortisol produced in the reaction competes with a d2-labeled cortisol tracer for binding to a europium cryptate-labeled anti-cortisol antibody. A high HTRF signal indicates low cortisol production (high inhibition), while a low signal indicates high cortisol production (low inhibition).
Materials:
-
This compound
-
Human recombinant 11β-HSD1 microsomes
-
Cortisone
-
NADPH
-
HTRF Cortisol detection kit (containing cortisol-d2 and anti-cortisol Eu-cryptate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 6.0, with 5 mM EDTA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a microplate, add the diluted this compound or vehicle.
-
Add human 11β-HSD1 microsomes to each well.
-
Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Add the HTRF detection reagents (cortisol-d2 and anti-cortisol Eu-cryptate) to each well.
-
Incubate the plate at room temperature for at least 2 hours, protected from light.
-
Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition to determine the IC50 value.
Cell-Based 11β-HSD1 Inhibition Assay with LC-MS/MS Detection
This assay measures the inhibition of 11β-HSD1 in a cellular context. Cells overexpressing 11β-HSD1 are treated with the inhibitor, and the conversion of cortisone to cortisol is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
HEK-293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Internal standard (e.g., deuterated cortisol)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Seed HEK-293-h11β-HSD1 cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).
-
Add cortisone to each well to initiate the enzymatic reaction within the cells.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4 hours).
-
Collect the supernatant from each well.
-
Perform a protein precipitation by adding acetonitrile containing the internal standard to the supernatant.
-
Centrifuge the samples and transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentrations of cortisol and cortisone.
-
Calculate the cortisol/cortisone ratio and determine the percent inhibition and IC50 value for this compound.
Conclusion
The in vitro assays described in this document provide robust and reliable methods for characterizing the potency and mechanism of action of this compound as an inhibitor of 11β-HSD1. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The provided protocols and data serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.
Application Notes: (R)-BMS-816336 Cell-Based Assay for 11β-HSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] The dysregulation of 11β-HSD1 is implicated in a variety of metabolic disorders, including type 2 diabetes and obesity, making it a significant therapeutic target. This document provides a comprehensive guide to performing a cell-based assay to determine the inhibitory potency of this compound on 11β-HSD1.
Assay Principle
This cell-based assay quantifies the inhibitory effect of this compound on 11β-HSD1 activity within a cellular environment. The assay utilizes a human embryonic kidney cell line (HEK-293) stably co-expressing human 11β-HSD1 and its essential cofactor-providing enzyme, hexose-6-phosphate dehydrogenase (H6PDH).[3] These cells are treated with varying concentrations of this compound in the presence of the substrate, cortisone. The activity of 11β-HSD1 is determined by measuring the production of cortisol. A reduction in cortisol levels in the presence of the inhibitor is indicative of its potency, which is typically expressed as an IC50 value.
Data Presentation
The inhibitory activity of this compound and comparator compounds can be summarized for clear comparison.
Table 1: Quantitative Analysis of 11β-HSD1 Inhibition by this compound
| Compound | Cell Line | Substrate (Cortisone) Concentration | Incubation Time | IC50 (nM) |
| This compound | HEK-293 (human 11β-HSD1/H6PDH) | 200 nM | 30 min | ~3-15 |
| Carbenoxolone (Non-selective inhibitor) | HEK-293 (human 11β-HSD1/H6PDH) | 200 nM | 30 min | ~300 |
Note: IC50 values are approximate and can vary based on specific experimental conditions.
Mandatory Visualizations
Signaling Pathway
References
Application Note: Determination of IC50 for (R)-BMS-816336, a Selective 11β-HSD1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (R)-BMS-816336 against the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.
Introduction
This compound is a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels.[1][2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[4][5] Dysregulation of 11β-HSD1 has been implicated in various metabolic disorders, making it a significant therapeutic target.[6] This application note details a robust biochemical assay for determining the IC50 value of this compound, a critical parameter for evaluating its potency and efficacy as an 11β-HSD1 inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound and its racemate against 11β-HSD1 has been determined in various species. The IC50 values are summarized in the table below.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human 11β-HSD1 | 14.5[2][3] |
| Mouse 11β-HSD1 | 50.3[2][3] | |
| Cynomolgus monkey 11β-HSD1 | 16[2][3] | |
| (Rac)-BMS-816336 | Human 11β-HSD1 | 10[7][8] |
| Mouse 11β-HSD1 | 68[7][8] | |
| BMS-816336 | Human 11β-HSD1 | 3.0[1] |
Signaling Pathway
The enzyme 11β-HSD1 is a key regulator in the glucocorticoid signaling pathway. It acts as a prereceptor mechanism to control the availability of active glucocorticoids, which in turn modulate gene expression through the glucocorticoid receptor (GR). The expression of the HSD11B1 gene, which encodes 11β-HSD1, is influenced by various transcription factors and signaling molecules, including pro-inflammatory cytokines.[9][10]
Experimental Protocols
The IC50 of this compound is determined using a biochemical Scintillation Proximity Assay (SPA).[11][12] This assay measures the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.
Materials and Reagents
-
Enzyme: Microsomes from cells expressing human 11β-HSD1
-
Substrate: [3H]Cortisone
-
Cofactor: NADPH
-
Inhibitor: this compound
-
Antibody: Monoclonal anti-cortisol antibody
-
Detection: Protein A-coated SPA beads
-
Assay Buffer: Phosphate buffer (0.1 M, pH 7.6)
-
Stop Reagent: A solution containing a non-specific inhibitor (e.g., glycyrrhetinic acid) and unlabeled cortisol.
-
Plates: 96- or 384-well plates suitable for SPA
-
Instrumentation: Scintillation counter
Assay Workflow
The experimental workflow for the Scintillation Proximity Assay is outlined below.
Step-by-Step Protocol
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control (for maximum and minimum signal) to the wells of the microplate.
-
Add the 11β-HSD1 microsomes and NADPH solution to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [3H]Cortisone to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop reagent.
-
Add the anti-cortisol antibody and the Protein A-coated SPA beads to each well.
-
Incubate the plate for a sufficient time (e.g., 2 hours) at room temperature to allow the antibody to bind to the [3H]cortisol and the complex to bind to the SPA beads.
-
-
Measurement:
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [3H]cortisol produced.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
where:
-
Signal_inhibitor is the signal in the presence of the inhibitor.
-
Signal_max is the signal from the vehicle control (maximum enzyme activity).
-
Signal_min is the signal from a control with a high concentration of a known inhibitor or no enzyme (background).
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or a similar sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The Scintillation Proximity Assay provides a robust and high-throughput method for determining the IC50 of inhibitors of 11β-HSD1 like this compound. This protocol offers a detailed framework for researchers to accurately assess the potency of this and other similar compounds, which is a critical step in the drug discovery and development process for therapies targeting metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (Rac)-BMS-816336 | 11β-HSD1 Inhibitor | DC Chemicals [dcchemicals.com]
- 9. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proinflammatory cytokine induction of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in human adipocytes is mediated by MEK, C/EBPβ, and NF-κB/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 in Type 2 Diabetes Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The 11β-HSD1 enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hyperglycemia.[1][2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for the treatment of type 2 diabetes and metabolic syndrome.[1] Preclinical studies on 11β-HSD1 inhibitors have demonstrated improvements in glycemic control, insulin sensitivity, and lipid profiles in various animal models of type 2 diabetes.[3]
These application notes provide a comprehensive overview of the use of this compound in animal models for the study of type 2 diabetes. The protocols detailed below are based on established methodologies for evaluating 11β-HSD1 inhibitors in preclinical settings. While specific data for the (R)-enantiomer is limited in publicly available literature, the provided protocols for diet-induced obese (DIO) mice are readily adaptable for its evaluation.
Mechanism of Action: 11β-HSD1 Inhibition
The primary mechanism of action for this compound is the inhibition of the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue.[4] By blocking 11β-HSD1, this compound reduces the intracellular concentration of active cortisol, thereby mitigating its detrimental effects on glucose and lipid metabolism. This leads to enhanced insulin sensitivity, reduced hepatic glucose production, and improved overall glycemic control.[5]
Caption: Signaling pathway of 11β-HSD1 inhibition.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for BMS-816336. These values can serve as a reference for designing studies with this compound, though direct evaluation of the (R)-enantiomer is recommended.
Table 1: In Vitro Potency of BMS-816336
| Target | IC₅₀ (nM) |
| Human 11β-HSD1 | 3.0 |
| Mouse 11β-HSD1 | 50.3 |
| Cynomolgus Monkey 11β-HSD1 | 16.0 |
(Data adapted from available literature on BMS-816336)
Table 2: In Vivo Efficacy of BMS-816336 in DIO Mice
| Parameter | Vehicle | BMS-816336 |
| ED₅₀ (mg/kg) | - | robust acute pharmacodynamic effect |
(Data adapted from available literature on BMS-816336)[6]
Table 3: Pharmacokinetic Profile of BMS-816336 in Preclinical Species
| Species | Oral Bioavailability (%F) |
| Mouse | 20 - 72 |
| Rat | 20 - 72 |
| Dog | 20 - 72 |
| Cynomolgus Monkey | 20 - 72 |
(Data adapted from available literature on BMS-816336)
Experimental Protocols
Animal Model: Diet-Induced Obese (DIO) Mice
The diet-induced obese (DIO) mouse is a widely used and relevant model for studying type 2 diabetes.[7]
Protocol for Induction of DIO:
-
Animals: Male C57BL/6J mice, 6 weeks of age.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet:
-
Duration: Maintain mice on their respective diets for at least 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[9]
-
Monitoring: Monitor body weight and food intake weekly.
Caption: Workflow for generating a DIO mouse model.
Key Efficacy Experiments
1. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load and is a primary endpoint for evaluating anti-diabetic agents.[10]
Protocol:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[11]
-
Baseline Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) via oral gavage.[12]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
2. Insulin Tolerance Test (ITT)
The ITT measures the whole-body insulin sensitivity by assessing the glucose-lowering effect of exogenous insulin.[13]
Protocol:
-
Fasting: Fast mice for 4-6 hours.[14]
-
Baseline Glucose: Measure baseline blood glucose at time 0.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[13]
-
Blood Sampling: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[13]
-
Analysis: Plot the percentage decrease in blood glucose from baseline over time.
3. Pharmacodynamic (PD) Assay: Ex Vivo 11β-HSD1 Inhibition
This assay measures the extent of target engagement in relevant tissues.
Protocol:
-
Dosing: Administer this compound or vehicle to DIO mice at the desired dose and time point.
-
Tissue Collection: At a specified time post-dosing, euthanize the mice and collect liver and adipose tissue.
-
Homogenization: Homogenize the tissues in an appropriate buffer.
-
Enzyme Activity Assay: Incubate tissue homogenates with a substrate for 11β-HSD1 (e.g., radiolabeled cortisone) and the cofactor NADPH.
-
Analysis: Measure the conversion of the substrate to its product (e.g., cortisol) to determine the level of 11β-HSD1 activity. Compare the activity in treated versus vehicle groups to calculate the percentage of inhibition.
Caption: Experimental workflows for key efficacy studies.
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models of type 2 diabetes. While direct data on this specific enantiomer is scarce, the extensive research on BMS-816336 and other 11β-HSD1 inhibitors strongly supports its potential as a therapeutic agent. Researchers are encouraged to use these protocols as a guide and to perform dose-response studies to determine the optimal therapeutic window for this compound. Careful and consistent execution of these experiments will be crucial in elucidating the efficacy and mechanism of action of this promising compound for the treatment of type 2 diabetes.
References
- 1. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Development of a diet-induced murine model of diabetes featuring cardinal metabolic and pathophysiological abnormalities of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for (R)-BMS-816336 in db/db Mice Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BMS-816336 is an investigational compound with potential therapeutic applications in metabolic diseases. These application notes provide a detailed framework for designing and conducting preclinical studies to evaluate the efficacy of this compound in the db/db mouse model of type 2 diabetes. The db/db mouse is a widely used model that exhibits key features of the human disease, including obesity, hyperglycemia, and insulin resistance, due to a mutation in the leptin receptor gene.[1]
This document outlines experimental protocols for assessing the impact of this compound on glucose homeostasis and related metabolic parameters. It also includes templates for data presentation and visualizations of the proposed signaling pathway and experimental workflow to guide researchers in their studies. While specific data from this compound studies in db/db mice are not publicly available, the protocols and expected outcomes are based on established methodologies for this animal model and the known mechanisms of similar compounds.
Proposed Mechanism of Action of this compound
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol (corticosterone in rodents) within cells, particularly in the liver and adipose tissue.[4] Elevated intracellular cortisol levels are associated with insulin resistance and other features of the metabolic syndrome.[4] By inhibiting 11β-HSD1, this compound is hypothesized to reduce local glucocorticoid action, thereby improving insulin sensitivity and glucose metabolism.[4]
Key Experiments and Protocols
Animal Model and Treatment
-
Animal Model: Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/+) as controls. Mice are typically used between 8 and 12 weeks of age when the diabetic phenotype is well-established.[5][6]
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water, unless otherwise specified for a particular experiment.[7]
-
Drug Administration: this compound can be formulated for oral gavage. The vehicle and dosage will need to be determined based on preliminary pharmacokinetic and tolerability studies. A typical study design would involve daily administration for a period of 4 to 8 weeks.
Experimental Protocols
a. Oral Glucose Tolerance Test (OGTT)
This test assesses the body's ability to clear a glucose load and is a primary measure of glucose tolerance.
-
Procedure:
-
Fast mice for 6-8 hours (or overnight, though shorter fasting is often sufficient and less stressful).[8][9]
-
Record baseline body weight.
-
Collect a baseline blood sample (Time 0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[10][11][12]
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]
-
Measure blood glucose at each time point using a glucometer.
-
b. Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
-
Procedure:
-
Fast mice for 4-6 hours.[8]
-
Record baseline body weight.
-
Collect a baseline blood sample (Time 0) from the tail vein for blood glucose measurement.
-
Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[13][14] The exact dose may need to be optimized for db/db mice due to their profound insulin resistance.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.[15]
-
Measure blood glucose at each time point.
-
Caution: Have a glucose solution ready to administer in case of severe hypoglycemia.[13][14]
-
c. Measurement of Metabolic Parameters
-
Blood Glucose and HbA1c: Fasting and random-fed blood glucose should be monitored regularly (e.g., weekly). HbA1c can be measured at the end of the study from whole blood to assess long-term glycemic control.
-
Plasma Insulin: Plasma insulin levels can be measured from blood samples using an ELISA kit to assess beta-cell function and insulin resistance.
-
Body Weight, Food, and Water Intake: These parameters should be monitored regularly to assess the overall health of the animals and any effects of the treatment on feeding behavior and body composition.[7]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Metabolic Parameters in db/db Mice Treated with this compound
| Parameter | db/+ Vehicle | db/db Vehicle | db/db this compound (Low Dose) | db/db this compound (High Dose) |
| Body Weight (g) | ||||
| Baseline | ||||
| Week 4 | ||||
| Week 8 | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Baseline | ||||
| Week 4 | ||||
| Week 8 | ||||
| HbA1c (%) | ||||
| End of Study | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| End of Study |
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Group | AUC (mg/dL * min) |
| db/+ Vehicle | |
| db/db Vehicle | |
| db/db this compound (Low Dose) | |
| db/db this compound (High Dose) |
Table 3: Insulin Tolerance Test (ITT) - Area Under the Curve (AUC)
| Group | AUC (% of baseline) |
| db/+ Vehicle | |
| db/db Vehicle | |
| db/db this compound (Low Dose) | |
| db/db this compound (High Dose) |
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in target cells.
Experimental Workflow for db/db Mice Study
Caption: Experimental workflow for evaluating this compound in db/db mice.
References
- 1. [The research applications of db/db mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Novel targets for potential therapeutic use in Diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neurobehavioral deficits in db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Tolerance Test [protocols.io]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. mmpc.org [mmpc.org]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 13. mmpc.org [mmpc.org]
- 14. protocols.io [protocols.io]
- 15. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BMS-816336 Administration in Zucker Diabetic Fatty (ZDF) Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of (R)-BMS-816336, a selective 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitor, in the Zucker diabetic fatty (ZDF) rat model of type 2 diabetes.
Introduction to this compound
This compound is the R-enantiomer of BMS-816336, a potent and selective inhibitor of the 11β-HSD1 enzyme.[1][2][3][4] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hyperglycemia. By inhibiting this enzyme, this compound aims to reduce local cortisol levels in key metabolic tissues, thereby improving insulin sensitivity and glycemic control. Preclinical studies of its enantiomer, BMS-816336, have demonstrated robust pharmacodynamic effects in various animal models.[1][2] While specific studies on this compound in ZDF rats are not extensively published, this document outlines a comprehensive approach to its evaluation based on the known characteristics of the compound and the animal model.
The Zucker Diabetic Fatty (ZDF) Rat Model
The ZDF rat is a well-established model for type 2 diabetes, characterized by a mutation in the leptin receptor gene, leading to obesity, hyperphagia, insulin resistance, and subsequent β-cell failure.[5][6][7][8][9] Male ZDF rats spontaneously develop hyperglycemia around 7 to 10 weeks of age, progressing to overt diabetes.[7][8] This model is particularly relevant for studying the efficacy of anti-diabetic compounds as it mimics many of the metabolic and histopathological features of human type 2 diabetes, including pancreatic islet degeneration.[10][11][12]
Data Presentation
Table 1: Baseline Metabolic Characteristics of Male ZDF Rats (fa/fa) vs. Lean Littermates (+/?)
| Parameter | 8-week-old ZDF (fa/fa) | 8-week-old Lean (+/?) |
| Body Weight (g) | 350 ± 25 | 250 ± 20 |
| Fasting Blood Glucose (mg/dL) | 180 ± 30 | 90 ± 10 |
| Fasting Plasma Insulin (ng/mL) | 5.2 ± 1.5 | 1.5 ± 0.5 |
| Plasma Triglycerides (mg/dL) | 450 ± 70 | 100 ± 20 |
Data are presented as mean ± standard deviation and represent typical values for this strain at this age.
Table 2: Hypothetical Efficacy of this compound in ZDF Rats Following 4 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Change in Fasting Blood Glucose (%) | Change in HbA1c (%) | Improvement in Glucose Tolerance (AUC reduction %) |
| Vehicle Control | - | +25 ± 8 | +1.5 ± 0.4 | 0 |
| This compound | 3 | -15 ± 5 | -0.8 ± 0.3 | 20 ± 7 |
| This compound | 10 | -30 ± 7 | -1.5 ± 0.5 | 35 ± 9 |
| This compound | 30 | -45 ± 9 | -2.2 ± 0.6 | 50 ± 11* |
*p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Animal Handling and Husbandry
-
Animals: Male Zucker diabetic fatty (fa/fa) rats and their lean littermates (+/?) are to be used. Animals should be acquired at 5-6 weeks of age to allow for acclimatization before the onset of significant hyperglycemia.
-
Housing: Rats should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[13] Standard chow and water should be provided ad libitum unless otherwise specified (e.g., fasting for procedures).[8]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the humane treatment of laboratory animals.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[4] The stability and homogeneity of the formulation should be confirmed prior to use.
-
Administration: The compound is administered via oral gavage. The volume administered should not exceed 10 mL/kg body weight.[14][15]
-
Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.[15][16]
-
Introduce the gavage needle into the mouth and gently advance it along the upper palate into the esophagus.[14][15]
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.[14]
-
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the effect of this compound on glucose disposal.
-
Procedure:
-
Fast the rats overnight (approximately 16 hours) with free access to water.[19][20][21]
-
Administer this compound or vehicle orally at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Collect a baseline blood sample (t=0) from the tail vein.[19][22]
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.[21]
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[19][20][21]
-
Measure blood glucose concentrations using a glucometer.
-
Plasma can be separated for insulin analysis.
-
Insulin Secretion and Content Assays
-
In Vivo Glucose-Stimulated Insulin Secretion (GSIS):
-
Pancreatic Insulin Content:
-
At the end of the study, pancreata can be harvested and processed to measure total insulin content. This is crucial for understanding if the treatment preserves β-cell insulin stores.
-
Pancreatic Histopathology
-
Purpose: To evaluate the effect of this compound on pancreatic islet morphology and β-cell health.
-
Procedure:
-
At the end of the treatment period, euthanize the rats and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Perform staining with Hematoxylin and Eosin (H&E) to assess general islet architecture, fibrosis, and vacuolation.[12]
-
Perform immunohistochemical staining for insulin to identify and quantify β-cells.[10][11] This allows for the determination of β-cell mass and islet area.
-
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in ZDF rats.
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How obesity causes diabetes in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progressive histopathological changes in pancreatic islets of Zucker Diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of pulsatile insulin secretion in the rat: direct sampling from the hepatic portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.fsu.edu [research.fsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. instechlabs.com [instechlabs.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. intranet.mmrx.org [intranet.mmrx.org]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. olac.berkeley.edu [olac.berkeley.edu]
- 23. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for In Vivo Studies of (R)-BMS-816336
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information compiled is intended to guide researchers in preclinical studies investigating the therapeutic potential of this compound.
Overview of this compound
This compound is the enantiomer of BMS-816336, a novel, orally active inhibitor of 11β-HSD1.[1] This enzyme is a key regulator of glucocorticoid metabolism, converting inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, this compound can reduce local glucocorticoid levels, offering a potential therapeutic strategy for metabolic syndrome, type 2 diabetes, and other glucocorticoid-dependent pathologies. In vivo, BMS-816336 and this compound can undergo interconversion through a ketone intermediate via physiological oxidation and reduction processes.[1]
Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone |
| Molecular Formula | C₂₁H₂₇NO₃ |
| Molecular Weight | 341.44 g/mol |
| Appearance | Solid |
In Vitro Potency
| Enzyme Source | IC₅₀ (nM) |
| Human 11β-HSD1 | 14.5 |
| Mouse 11β-HSD1 | 50.3 |
| Cynomolgus 11β-HSD1 | 16.0 |
[Source: MedChemExpress][1]
Signaling Pathway of 11β-HSD1 Inhibition
This compound exerts its effect by inhibiting the 11β-HSD1 enzyme, which is located in the endoplasmic reticulum. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, which can then bind to the glucocorticoid receptor (GR) and translocate to the nucleus to regulate gene expression. The expression of the HSD11B1 gene, which encodes for 11β-HSD1, is upregulated by pro-inflammatory cytokines such as IL-1α and TNFα through the activation of transcription factors like C/EBPβ and NF-κB.
In Vivo Formulation Protocols
This compound is a poorly water-soluble compound, requiring a specific vehicle for in vivo administration. Below are two recommended formulations that have been shown to achieve a clear solution at a concentration of ≥ 7.5 mg/mL.[1]
Formulation 1: SBE-β-CD Based Vehicle
This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
SBE-β-CD powder
-
Sodium Chloride (NaCl)
-
Sterile, distilled water
-
Sterile containers and syringes
Protocol:
-
Prepare 20% (w/v) SBE-β-CD in Saline: a. Prepare a 0.9% saline solution by dissolving 0.9 g of NaCl in 100 mL of sterile, distilled water. b. Weigh the required amount of SBE-β-CD powder. c. In a sterile container, dissolve the SBE-β-CD powder in the 0.9% saline solution to a final concentration of 20% (w/v). For example, to make 10 mL of solution, dissolve 2 g of SBE-β-CD in 0.9% saline and bring the final volume to 10 mL. d. Gentle warming (37°C) and vortexing or sonication may be required to fully dissolve the SBE-β-CD.
-
Prepare the Dosing Solution: a. Weigh the desired amount of this compound. b. First, dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%. c. Add the 20% SBE-β-CD in saline solution to the DMSO stock solution to achieve the final desired concentration of this compound. The final formulation will be 10% DMSO and 90% (20% SBE-β-CD in saline). d. Vortex the solution until it is clear.
Formulation 2: Corn Oil Based Vehicle
This formulation is suitable for oral administration of lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile-filtered
-
Sterile containers and syringes
Protocol:
-
Prepare the Dosing Solution: a. Weigh the desired amount of this compound. b. First, dissolve the this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the dosing solution should be 10%. c. Add the corn oil to the DMSO stock solution to achieve the final desired concentration of this compound. The final formulation will be 10% DMSO and 90% corn oil. d. Vortex the solution thoroughly to ensure a homogenous mixture. Gentle warming may aid in dissolution.
Experimental Workflow for In Vivo Studies
The following workflow outlines a general procedure for an in vivo efficacy study in a diet-induced obese (DIO) mouse model, a relevant model for metabolic syndrome.
Protocol for Oral Gavage in Mice:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dose Calculation: The maximum recommended dosing volume for oral gavage in mice is 10 mL/kg.
-
Administration: a. Gently restrain the mouse. b. Measure the appropriate length of the gavage needle (from the mouth to the last rib). c. Insert the gavage needle gently into the esophagus. d. Administer the calculated dose volume slowly. e. Carefully remove the gavage needle. f. Monitor the animal for any signs of distress.
Preclinical Data Summary
While specific pharmacokinetic data for this compound is limited in the public domain, data for the closely related compound BMS-816336 provides valuable insights.
In Vivo Efficacy and Bioavailability of BMS-816336
| Parameter | Species | Model | Value |
| Oral Bioavailability (%F) | Preclinical Species | - | 20 - 72% |
| ED₅₀ | Cynomolgus Monkey | - | 0.12 mg/kg |
| ED₅₀ | Mouse | Diet-Induced Obese (DIO) | Not specified in abstract |
[Source: Journal of Medicinal Chemistry][2]
Note: The ED₅₀ (half maximal effective dose) indicates the dose of a drug that produces 50% of its maximal effect. The oral bioavailability represents the fraction of the orally administered dose that reaches systemic circulation.
Conclusion
The provided formulations and protocols offer a starting point for in vivo investigations of this compound. Researchers should optimize dosing regimens and experimental endpoints based on the specific goals of their studies. Careful consideration of the compound's physicochemical properties and the appropriate animal model is crucial for obtaining reliable and reproducible data. The potent and selective nature of this compound makes it a promising candidate for further research in the field of metabolic diseases.
References
Application Note: Chiral HPLC Separation of BMS-816336 Enantiomers
Introduction
BMS-816336 is an investigational compound with a complex stereochemical structure. The control of enantiomeric purity is a critical aspect of its development and quality control. This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the BMS-816336 enantiomers. The presented protocol is designed for researchers, scientists, and drug development professionals to accurately determine the enantiomeric excess and purity of BMS-816336 in bulk drug substance and formulated products.
The chemical name for the primary enantiomer of BMS-816336 is 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1]. This method effectively separates this enantiomer from its mirror image.
Experimental Protocol
This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the BMS-816336 enantiomers.
Instrumentation and Materials:
-
HPLC System: A quaternary HPLC system with a UV detector.
-
Chiral Stationary Phase: A chiral column with a coated polysaccharide-based stationary phase is recommended.
-
Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample Preparation: Dissolve the BMS-816336 sample in the mobile phase to a final concentration of 1.0 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Column | Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine |
| (80:20:0.1, v/v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of BMS-816336 enantiomers under the specified conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| BMS-816336 (S-enantiomer) | ~ 8.5 | - | 1.1 |
| BMS-816336 (R-enantiomer) | ~ 10.2 | > 2.0 | 1.2 |
Methodology Workflow
The following diagram illustrates the logical workflow for the chiral HPLC analysis of BMS-816336.
References
Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of (R)-BMS-816336 in Human Plasma
Introduction
(R)-BMS-816336 is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in various metabolic processes. By inhibiting 11β-HSD1, this compound represents a promising therapeutic agent for the treatment of type 2 diabetes and other metabolic syndromes. To support pharmacokinetic and pharmacodynamic studies in drug development, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential.
This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol offers excellent accuracy and precision, making it suitable for regulated bioanalysis in clinical research.
Signaling Pathway
The 11β-HSD1 enzyme plays a crucial role in regulating intracellular glucocorticoid levels. It primarily acts as a reductase, converting inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to its translocation to the nucleus. In the nucleus, the cortisol-GR complex acts as a transcription factor, modulating the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. This compound selectively inhibits 11β-HSD1, thereby reducing the intracellular production of cortisol and mitigating its downstream effects.
Application Note: Chiral Separation of BMS-816336 using Capillary Electrophoresis
Abstract
This application note describes a capillary electrophoresis (CE) method for the chiral separation of BMS-816336, a potent and selective 11β-HSD1 inhibitor.[1][2] A successful enantiomeric separation was achieved using a sulfated β-cyclodextrin as the chiral selector. The method is demonstrated to be suitable for the analysis of enantiomeric purity in drug development and quality control settings. This document provides the detailed experimental protocol, system parameters, and representative data.
Introduction
BMS-816336 is an investigational drug candidate with a specific stereochemistry that is crucial for its pharmacological activity.[1] As with many chiral pharmaceuticals, the separation and quantification of enantiomers are critical for ensuring safety and efficacy. Capillary electrophoresis is a powerful analytical technique for chiral separations, offering advantages such as high efficiency, short analysis times, and low sample and reagent consumption.[3][4][5] Cyclodextrins are widely used as chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules, leading to differential migration of enantiomers.[6][7][8][9][10] This application note details a robust CE method developed for the chiral separation of BMS-816336 enantiomers.
Experimental
A systematic approach was undertaken to optimize the chiral separation of BMS-816336. The key parameters investigated included the type and concentration of the chiral selector, the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature.
Instrumentation and Reagents
-
Instrumentation: A standard commercial capillary electrophoresis system equipped with a diode array detector (DAD) was used.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.
-
Reagents: BMS-816336 was of pharmaceutical reference standard grade. All other chemicals and solvents were of analytical grade. Sulfated-β-cyclodextrin (S-β-CD) was used as the chiral selector.
Results and Discussion
The developed method successfully resolved the two enantiomers of BMS-816336. The key performance characteristics of the method are summarized below.
Optimization of Separation Parameters
The choice of chiral selector was critical for achieving separation. Sulfated-β-cyclodextrin provided the best resolution compared to other cyclodextrins screened. The concentration of S-β-CD, the pH of the background electrolyte, and the applied voltage were optimized to achieve baseline separation in a reasonable analysis time.
Data Summary
The following table summarizes the quantitative data obtained from the analysis of a racemic mixture of BMS-816336 using the optimized CE method.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Migration Time (min) | 10.2 | 10.8 |
| Peak Area (%) | 50.1 | 49.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Theoretical Plates (N) | 150,000 | 155,000 |
Protocol: Chiral Separation of BMS-816336 by Capillary Electrophoresis
This protocol provides a step-by-step procedure for the chiral separation of BMS-816336 using capillary electrophoresis.
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer at pH 2.5. Add sulfated-β-cyclodextrin to a final concentration of 5% (w/v).
-
Sample Solution: Dissolve BMS-816336 in methanol to a final concentration of 1 mg/mL. Dilute with the BGE to a final concentration of 100 µg/mL.
Capillary Conditioning
-
Flush the new capillary with 1 M sodium hydroxide for 30 minutes.
-
Flush with deionized water for 15 minutes.
-
Flush with the BGE for 30 minutes before the first injection.
-
Between injections, flush with the BGE for 2 minutes.
CE System Parameters
| Parameter | Value |
| Capillary | Fused-silica, 50 µm ID |
| Total/Effective Length | 60 cm / 50 cm |
| Background Electrolyte | 50 mM Sodium Phosphate, pH 2.5 with 5% S-β-CD |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the percentage of each enantiomer.
-
Calculate the resolution between the two enantiomeric peaks.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of key parameters in the chiral separation of BMS-816336.
Caption: Workflow for the chiral separation of BMS-816336 by CE.
References
- 1. medkoo.com [medkoo.com]
- 2. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 3. Capillary Electrophoresis Methods For Pharmaceutical Analysis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 4. Capillary Electrophoresis Methods for Pharmaceutical Analysis, Volume 9 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Generic capillary electrophoresis conditions for chiral assay in early pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical aspects of chiral separation in capillary electrophoresis. III. Application to beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R)-BMS-816336 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (R)-BMS-816336. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces local cortisol concentrations in tissues where the enzyme is expressed, such as adipose tissue and the liver. This mechanism of action makes it a subject of interest for research into metabolic diseases.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, specific storage conditions should be maintained. The following table summarizes the recommended storage for both powder and solvent-based solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in dimethyl sulfoxide (DMSO) and in mixed solvent systems. While specific quantitative solubility data in common standalone solvents is limited in publicly available literature, the following formulations have been reported.
| Solvent System | Concentration |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL |
| 10% DMSO in 90% corn oil | ≥ 7.5 mg/mL |
For initial stock solutions, DMSO is the recommended solvent. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Troubleshooting Guides
Solubility Issues
Problem: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer (e.g., PBS).
-
Possible Cause: this compound, like many organic small molecules, has limited aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to use a lower final concentration of this compound in your experiment if permissible by the assay parameters.
-
Increase the percentage of DMSO: If your experimental system can tolerate it, a slightly higher final percentage of DMSO (e.g., 0.5% to 1%) may help maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a formulating agent: For in vivo studies or challenging in vitro systems, consider using a formulation with a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD), as indicated in the solubility table.
-
Prepare fresh dilutions: Always prepare aqueous dilutions from your DMSO stock solution immediately before use. Do not store the compound in aqueous solutions for extended periods.
-
Problem: My powdered this compound is difficult to dissolve in DMSO.
-
Possible Cause: Insufficient vortexing or sonication, or the compound may have absorbed moisture.
-
Troubleshooting Steps:
-
Ensure the powder is dry: Before weighing, ensure the compound has been stored properly in a desiccator to prevent moisture absorption.
-
Use gentle warming and agitation: After adding DMSO, gently warm the vial to 37°C and vortex or sonicate for several minutes to aid dissolution.
-
Start with a smaller volume of solvent: Add a portion of the final solvent volume to create a slurry, ensure it is fully wetted, and then add the remaining solvent.
-
Stability Issues
Problem: I am concerned about the stability of this compound in my experimental conditions.
-
General Stability Profile: this compound is reported to be stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
-
pH Considerations: Avoid highly acidic or alkaline conditions in your experimental setup. Most cell culture and physiological buffers have a pH range that is suitable.
-
Light Exposure: While specific photostability data is not available, it is good laboratory practice to protect solutions of organic compounds from prolonged exposure to direct light. Store stock solutions in amber vials or wrap vials in foil.
-
Interconversion and Degradation: Be aware of the potential for in vivo interconversion between this compound and its enantiomer, as well as the formation of the metabolite Ketone A.[2] This is a physiological process and may be observed in plasma samples from animal studies.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 341.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 3.41 mg, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
General Protocol for an In Vitro 11β-HSD1 Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Prepare Reagents:
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Cofactor: NADPH
-
Substrate: Cortisone
-
This compound working solutions (prepared by diluting the DMSO stock in assay buffer)
-
Recombinant 11β-HSD1 enzyme
-
Detection reagents for cortisol (e.g., ELISA kit or HTRF assay)
-
-
Assay Procedure:
-
Add assay buffer, NADPH, and the this compound working solution (or vehicle control) to the wells of a microplate.
-
Initiate the reaction by adding the 11β-HSD1 enzyme.
-
Incubate for a predetermined time at 37°C.
-
Add the substrate (cortisone) to start the enzymatic reaction.
-
Incubate for a specific period, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the amount of cortisol produced using your chosen method.
-
Calculate the percent inhibition of 11β-HSD1 activity by this compound compared to the vehicle control.
-
Visualizations
Caption: The signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound.
References
how to dissolve (R)-BMS-816336 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of (R)-BMS-816336 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture applications?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a DMSO tolerance test for your specific cells.
Q3: How should I store the this compound stock solution?
A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), store the aliquots at 4°C. For long-term storage (months to years), store at -20°C or -80°C.
Q4: I observed a precipitate after diluting my DMSO stock solution into the cell culture medium. What should I do?
A4: Precipitate formation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 341.45 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 341.45 g/mol = 0.0034145 g = 3.41 mg
-
-
Weigh the compound: Carefully weigh out 3.41 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store as recommended in the FAQs.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C to minimize temperature-related precipitation.[2]
-
Serial Dilution: Perform serial dilutions of your 10 mM stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.
-
Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions to ensure it remains below the cytotoxic level for your cells (typically <0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for your highest concentration working solution.
Data Presentation
| Solvent | Solubility | Recommended Stock Concentration | Storage |
| DMSO | Soluble | 1-10 mM | -20°C or -80°C (long-term) |
| Ethanol | Information not readily available | Not Recommended | - |
| Water | Poorly soluble | Not Recommended | - |
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Immediate precipitation upon dilution in media | Rapid change in solvent polarity; exceeding the compound's aqueous solubility. | Add the DMSO stock solution to the pre-warmed media dropwise while gently vortexing.[3][4] Perform serial dilutions in the media instead of a single large dilution. |
| Precipitation observed in the incubator over time | Temperature fluctuations; interaction with media components; compound instability. | Ensure the incubator provides a stable temperature. Pre-warm all solutions to 37°C before mixing.[2] Test the compound's stability in media over your experiment's duration. |
| Stock solution appears cloudy or has crystals after thawing | The compound has precipitated out of the DMSO at low temperatures. | Gently warm the stock solution to 37°C and vortex thoroughly to re-dissolve the compound before making dilutions.[2] |
| Variability in experimental results | Inconsistent compound concentration due to incomplete dissolution or precipitation. | Visually inspect all solutions for clarity before use. Prepare fresh working solutions for each experiment from a clear stock solution. |
Mandatory Visualization
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 by this compound blocks cortisol production.
Experimental Workflow for Cell Treatment
References
Technical Support Center: Optimizing (R)-BMS-816336 Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective design and execution of animal studies involving (R)-BMS-816336.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.[1][2][3][4][5] This enzyme is responsible for converting inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound reduces intracellular cortisol levels, which is a therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome.[1][3]
Q2: What is a recommended starting dose for this compound in a new animal model?
A2: A specific starting dose for a novel animal model cannot be provided without prior experimental data. However, a common approach is to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).[6][7] It is advisable to start with a low dose and escalate until a biological response is observed or signs of toxicity appear. Literature on this compound indicates an ED50 of 0.13 mg/kg in cynomolgus monkeys and efficacy in diet-induced obese (DIO) mice, which can serve as a reference for initial dose range selection.[1]
Q3: What is a suitable vehicle for administering this compound in animal studies?
A3: A suggested formulation for in vivo studies is a solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to test the vehicle alone as a control group in your experiments to rule out any confounding effects from the formulation itself.[6]
Q4: What are the known pharmacokinetic properties of this compound?
A4: this compound is orally bioavailable, with reported bioavailability ranging from 20% to 72% in various preclinical species.[2][3] It is predicted to have a short half-life in humans.[2][3] An important consideration is the in vivo interconversion between BMS-816336 and its enantiomer, this compound, which has been observed in animal models.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or severe toxicity observed in animals. | The administered dose is likely above the Maximum Tolerated Dose (MTD). | Immediately reduce the dose in subsequent cohorts. Conduct a formal dose-ranging study to establish the MTD.[6] Re-evaluate the health status of the animal model, as underlying conditions can increase sensitivity. |
| Lack of efficacy or desired biological effect. | The dose may be too low, or the compound may have poor exposure at the target tissue. | Increase the dose in a stepwise manner. Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure.[6][7] |
| Inconsistent results between animals in the same group. | Issues with drug formulation, administration technique, or animal variability. | Ensure the drug is fully dissolved and the formulation is homogenous. Standardize the administration procedure (e.g., gavage technique).[8] Increase the sample size to account for biological variability. |
| Precipitation of the compound during formulation or administration. | Poor solubility of this compound in the chosen vehicle. | Prepare the formulation fresh before each use. Sonication or gentle warming may aid dissolution. Consider testing alternative vehicle compositions.[6] |
| Unexpected off-target effects. | The compound may be interacting with other biological targets. | While this compound is reported to be highly selective for 11β-HSD1 over 11β-HSD2, off-target effects are always a possibility with small molecules.[1] If unexpected phenotypes are observed, consider conducting broader profiling to identify potential off-target interactions. |
Quantitative Data Summary
| Parameter | Value | Species | Source |
| IC50 (Human 11β-HSD1) | 14.5 nM | Human | [4][5] |
| IC50 (Mouse 11β-HSD1) | 50.3 nM | Mouse | [4][5] |
| IC50 (Cynomolgus Monkey 11β-HSD1) | 16 nM | Cynomolgus Monkey | [4][5] |
| ED50 | 0.13 mg/kg | Cynomolgus Monkey | [1] |
| Oral Bioavailability (%F) | 20 - 72% | Preclinical Species | [2][3] |
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)
-
Animal Model: Select the appropriate animal model for your research question.
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 3-5 animals per group is recommended for initial screening.
-
Dose Selection: Based on available in vitro potency and in vivo data from other species, select a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance. Continue monitoring for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Grouping: Use the same animal model as in your efficacy studies. Assign animals to different time-point groups.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[6]
-
Sample Processing: Process blood to obtain plasma and store appropriately.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. benchchem.com [benchchem.com]
preventing in vivo interconversion of BMS-816336 enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-816336. The focus is on addressing potential issues related to the in vivo interconversion of its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is in vivo enantiomeric interconversion?
A1: In vivo enantiomeric interconversion, also known as chiral inversion, is a process where one enantiomer of a chiral drug is converted into its opposite enantiomer (its mirror image) within a living organism.[1][2] This transformation can be mediated by enzymes or occur spontaneously in the physiological environment.[1] The phenomenon is crucial in drug development because individual enantiomers of a drug can have different pharmacological, pharmacokinetic, and toxicological profiles.[3]
Q2: Is BMS-816336 known to undergo in vivo interconversion?
A2: Currently, there is no publicly available data to suggest that BMS-816336 undergoes significant in vivo interconversion of its enantiomers. However, chiral inversion is a potential metabolic pathway for any chiral drug.[4] Therefore, it is a parameter that should be evaluated during preclinical and clinical development as recommended by regulatory guidelines.[2]
Q3: Why is it important to assess the potential for chiral inversion of BMS-816336?
A3: Assessing the potential for chiral inversion is critical for several reasons:
-
Pharmacological Activity: One enantiomer may be pharmacologically active (eutomer), while the other may be less active or inactive (distomer).[1] Interconversion could alter the effective concentration of the active enantiomer.
-
Toxicology: The distomer may have a different and potentially undesirable toxicological profile.[1] Its formation through chiral inversion could introduce unexpected toxicity.
-
Pharmacokinetics: The two enantiomers may have different rates of absorption, distribution, metabolism, and excretion (ADME). Interconversion can complicate the pharmacokinetic profile of the drug.
-
Regulatory Requirements: Regulatory agencies often require data on the stereochemical purity and stability of a chiral drug in vivo.[2]
Q4: What factors can influence the rate and extent of chiral inversion?
A4: Several factors can influence chiral inversion, including:
-
Species and Tissue Differences: The enzymatic machinery responsible for chiral inversion can vary significantly between different animal species and even between different tissues within the same organism.[3]
-
Route of Administration: The route of administration (e.g., oral, intravenous) can affect the first-pass metabolism and exposure to enzymes that may cause interconversion.[3]
-
Drug Interactions: Co-administration of other drugs could potentially inhibit or induce the enzymes responsible for chiral inversion.[3]
-
Physicochemical Properties: The chemical structure of the drug and the lability of the chiral center play a crucial role.[1]
Q5: What is considered a negligible level of chiral inversion?
A5: While there is no universally fixed threshold, some literature suggests that a chiral inversion rate of approximately 5% may be considered negligible.[2] However, if the inversion rate exceeds 10%, it is generally recommended to monitor both enantiomers using chiral analytical methods in preclinical and clinical studies.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with BMS-816336, particularly concerning potential enantiomeric interconversion.
| Problem | Possible Causes | Recommended Actions |
| Inconsistent pharmacological effects observed in in vivo studies compared to in vitro assays using a single enantiomer. | 1. In vivo chiral inversion to the less active or inactive enantiomer. 2. Differences in the metabolism of the enantiomers. 3. Formation of active metabolites. | 1. Develop and validate a stereoselective analytical method (e.g., chiral HPLC-MS/MS) to measure the plasma concentrations of both BMS-816336 enantiomers over time. 2. Conduct pharmacokinetic studies in the relevant animal model to determine the extent of interconversion. 3. Characterize the metabolite profile of each enantiomer. |
| Unexpected toxicity is observed in animal studies. | 1. The administered enantiomer is converting to a more toxic enantiomer. 2. The toxicity is related to a metabolite of one or both enantiomers. | 1. Quantify the exposure of both enantiomers in the target tissues where toxicity is observed. 2. Perform in vitro cytotoxicity assays using both individual enantiomers and the racemate. 3. Investigate the metabolic profile to identify any potentially toxic metabolites. |
| High variability in pharmacokinetic data between subjects. | 1. Genetic polymorphism in the enzymes responsible for chiral inversion. 2. Differences in gut microbiome that may contribute to interconversion. 3. Interaction with other administered substances. | 1. Increase the number of subjects in the study to assess inter-individual variability. 2. Consider genotyping for relevant metabolic enzymes if known. 3. Carefully control for and document any co-administered substances. |
| Difficulty in developing a stable formulation of a single enantiomer. | 1. The chiral center is labile under certain pH, temperature, or light conditions.[1] | 1. Conduct forced degradation studies on the single enantiomer under various stress conditions (e.g., acid, base, heat, light) to identify conditions that cause racemization. 2. Use a validated chiral analytical method to monitor the enantiomeric purity of the drug substance and product over time. 3. Adjust formulation components and storage conditions to minimize racemization. |
Experimental Protocols
1. Protocol for Assessing In Vivo Chiral Inversion in an Animal Model
-
Objective: To determine the extent of in vivo interconversion of a single enantiomer of BMS-816336 following administration to a relevant animal model (e.g., rat, dog).
-
Methodology:
-
Administer a single, pure enantiomer of BMS-816336 to a group of animals via the intended clinical route (e.g., oral gavage).
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the plasma extracts using a validated chiral LC-MS/MS method to quantify the concentrations of both the administered enantiomer and its inverted counterpart.
-
Calculate the area under the curve (AUC) for both enantiomers.
-
The extent of chiral inversion can be estimated by the following formula: % Inversion = [AUC of inverted enantiomer / (AUC of administered enantiomer + AUC of inverted enantiomer)] * 100
-
2. Protocol for In Vitro Metabolic Stability and Chiral Inversion Assessment
-
Objective: To assess the potential for metabolism and chiral inversion of BMS-816336 enantiomers in in vitro systems.
-
Methodology:
-
Incubate the pure R- and S-enantiomers of BMS-816336 separately with liver microsomes or hepatocytes from different species (e.g., human, rat, dog).
-
Include necessary cofactors (e.g., NADPH for microsomal incubations).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with cold acetonitrile).
-
Analyze the samples using a chiral LC-MS/MS method to measure the disappearance of the parent enantiomer and the appearance of its inverted form.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) for each enantiomer.
-
Determine the rate of formation of the inverted enantiomer.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of BMS-816336 Enantiomers Following Oral Administration of the R-Enantiomer to Rats
| Parameter | R-Enantiomer | S-Enantiomer (from inversion) |
| Cmax (ng/mL) | 1500 | 75 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-t) (ng*h/mL) | 6000 | 300 |
| % Chiral Inversion | - | 4.8% |
Table 2: Hypothetical In Vitro Metabolic Stability of BMS-816336 Enantiomers in Human Liver Microsomes
| Enantiomer | t½ (min) | Clint (µL/min/mg protein) | % Inversion at 60 min |
| R-Enantiomer | 45 | 15.4 | 1.2% |
| S-Enantiomer | 60 | 11.6 | < 0.1% |
Visualizations
Caption: Workflow for assessing in vivo and in vitro chiral inversion.
Caption: Potential in vivo fate of a chiral drug enantiomer.
References
- 1. Chiral inversion - Wikipedia [en.wikipedia.org]
- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chiral inversion of drugs: coincidence or principle? | Semantic Scholar [semanticscholar.org]
Technical Support Center: (R)-BMS-816336 and 11β-HSD1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-BMS-816336 in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. It is the (R)-enantiomer of BMS-816336. The primary target of this compound is 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol within cells.
Q2: What is the mechanism of action of 11β-HSD1?
11β-HSD1 is a bidirectional enzyme, but in vivo, it predominantly functions as a reductase, converting inactive 11-keto-glucocorticoids (like cortisone) to their active 11β-hydroxylated forms (like cortisol). This enzymatic reaction amplifies glucocorticoid signaling at the tissue level. The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) in the endoplasmic reticulum.
Q3: What are the reported IC50 values for this compound against 11β-HSD1?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against 11β-HSD1 from different species.
| Species | IC50 (nM) |
| Human | 14.5 |
| Mouse | 50.3 |
| Cynomolgus Monkey | 16 |
Q4: What are some common methods for measuring 11β-HSD1 inhibition?
Several methods can be used to assess 11β-HSD1 activity and its inhibition:
-
Radiometric Assays: These assays use radiolabeled substrates, such as [3H]cortisone, and measure the formation of radiolabeled cortisol.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are high-throughput, non-radioactive assays that measure cortisol production using a competitive immunoassay format with fluorescence resonance energy transfer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific method directly measures the conversion of cortisone to cortisol.
-
Spectrophotometric Assays: These assays can be designed to monitor the change in NADPH concentration, although they may be less sensitive than other methods.
Troubleshooting Guide
This guide addresses common issues encountered during 11β-HSD1 inhibition assays with this compound.
Issue 1: No or Low Enzyme Activity
| Potential Cause | Recommended Solution |
| Inactive or degraded enzyme | Ensure proper storage of the 11β-HSD1 enzyme, typically at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Suboptimal assay buffer conditions | The assay buffer should be at room temperature before use. Verify that the pH of the buffer is optimal for 11β-HSD1 activity (typically around pH 7.4). |
| Incorrect cofactor concentration | Ensure that the NADPH concentration is sufficient and not limiting. Prepare fresh NADPH solutions as they can degrade over time. |
| Omission of a critical reagent | Double-check that all assay components (enzyme, substrate, cofactor, inhibitor) have been added in the correct order and volume. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and substrate solutions. |
| Autofluorescence of the compound | Test the intrinsic fluorescence of this compound at the assay wavelengths. If there is significant interference, consider using a different detection method (e.g., LC-MS). |
| Non-enzymatic substrate conversion | Run a control reaction without the enzyme to determine the rate of non-enzymatic conversion of cortisone to cortisol. Subtract this background rate from your measurements. |
| Incorrect plate type for HTRF assays | For HTRF assays, use white-walled plates to maximize the signal-to-noise ratio. Black plates can significantly reduce the dynamic range. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and be meticulous with pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Incomplete mixing of reagents | Ensure thorough but gentle mixing of all reagents in the assay wells. Avoid introducing air bubbles. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay incubation. Use a temperature-controlled incubator or plate reader. |
| Edge effects in microplates | To minimize evaporation from the outer wells of the plate, which can affect results, consider not using the outermost wells or filling them with buffer. |
| Instability of this compound | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the solvent used for dilution (e.g., DMSO) is compatible with the assay and at a final concentration that does not inhibit the enzyme. |
Issue 4: Unexpected IC50 Value
| Potential Cause | Recommended Solution |
| Incorrect concentration of this compound | Verify the concentration of your stock solution. Perform serial dilutions carefully. |
| Assay conditions affecting inhibitor potency | The apparent IC50 value can be influenced by the substrate concentration. Ensure you are using a substrate concentration at or below the Km value for a competitive inhibitor. |
| Time-dependent inhibition | Pre-incubate the enzyme with this compound for a period before adding the substrate to check for time-dependent inhibition. |
| Protein binding in the assay | If your assay contains high concentrations of proteins (e.g., BSA), the free concentration of the inhibitor may be reduced, leading to a higher apparent IC50. |
Experimental Protocols
Detailed Methodology: Non-Radioactive 11β-HSD1 Inhibition Assay (HTRF-based)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
HTRF Cortisol Assay Kit (containing cortisol-d2 and anti-cortisol-Eu3+ cryptate)
-
White, low-volume 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human 11β-HSD1 to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a solution of cortisone and NADPH in assay buffer. The final concentration of cortisone should be at or near its Km for the enzyme.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle control (1% DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted 11β-HSD1 enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the cortisone/NADPH solution to each well.
-
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.
-
-
Detection:
-
Stop the reaction and proceed with the detection according to the HTRF Cortisol Assay Kit manufacturer's instructions. This typically involves adding the cortisol-d2 and anti-cortisol-Eu3+ cryptate reagents.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of 11β-HSD1
Technical Support Center: Overcoming Formulation Challenges of Hydrophobic Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome the formulation challenges associated with hydrophobic inhibitors.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Precipitate Formation When Diluting a Stock Solution of a Hydrophobic Inhibitor in Aqueous Buffer
Question: My hydrophobic inhibitor, dissolved in an organic solvent like DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common problem due to the low aqueous solubility of hydrophobic compounds. Here are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible, typically ≤1%, to minimize its effect on protein structure and assay performance.[1]
-
Use Co-solvents: Introduce a water-miscible co-solvent into your aqueous buffer. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous phase.[2][3]
-
Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5]
-
Commonly Used Surfactants: Polysorbates (e.g., Tween 80), poloxamers, and sodium lauryl sulfate.[6]
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[7]
-
Adjust pH: For ionizable hydrophobic compounds, adjusting the pH of the buffer can increase solubility. For weakly acidic drugs, increasing the pH above their pKa will lead to the formation of more soluble anionic species. Conversely, for weakly basic drugs, decreasing the pH below their pKa will result in the formation of more soluble cationic species.
Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies
Question: My hydrophobic inhibitor shows excellent in vitro activity, but I'm observing low and highly variable plasma concentrations in my animal studies. What could be the cause and how can I improve this?
Answer: Low and variable oral bioavailability is a major hurdle for many hydrophobic drugs. This often stems from poor dissolution in the gastrointestinal (GI) tract and first-pass metabolism.[8][9]
Troubleshooting Workflow for Low Bioavailability
Potential Causes & Solutions:
-
Poor Dissolution: The rate at which your compound dissolves in the GI fluid is likely a limiting factor.
-
Solution: Employ formulation strategies that increase the dissolution rate, such as particle size reduction (micronization or nanosuspension) or creating amorphous solid dispersions.[8]
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[8]
-
Solution: In preclinical studies, co-administration with known inhibitors of the metabolizing enzymes can help elucidate the impact of first-pass metabolism. For clinical development, chemical modification of the drug to block metabolic sites may be necessary.
-
-
Food Effects: The presence or absence of food can significantly impact the GI environment and, consequently, drug absorption.[8]
-
Solution: Standardize feeding conditions in your animal studies (e.g., consistent fasting period) to minimize variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for enhancing the solubility of hydrophobic inhibitors?
A1: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[10]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer (nanosuspension) range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[11]
-
Modification of Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts because they lack a rigid crystal lattice structure.[12] Solid dispersions are a common way to formulate amorphous drugs.
-
Drug Dispersion in Carriers: Dispersing the hydrophobic drug in a hydrophilic carrier can enhance its wettability and dissolution. Examples include solid dispersions and eutectic mixtures.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs, altering the pH of the formulation can significantly increase solubility.[2]
-
Use of Co-solvents: Blending water with a miscible organic solvent reduces the overall polarity of the solvent system, which can enhance the solubility of hydrophobic compounds.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobicity of the drug molecule.[7]
-
Salt Formation: For acidic or basic drugs, forming a salt can dramatically improve solubility and dissolution rate.[10]
-
Q2: How do I choose the right excipients for my hydrophobic drug formulation?
A2: The selection of excipients is a critical step and depends on several factors, including the physicochemical properties of your drug, the intended route of administration, and the desired dosage form.[11][13]
General Principles for Excipient Selection:
-
Compatibility: Ensure the excipients are compatible with the active pharmaceutical ingredient (API) and do not cause its degradation.[11]
-
Functionality: The excipients must perform their intended function effectively (e.g., solubilizer, stabilizer, binder).[13]
-
Route of Administration: Excipients must be safe for the intended route of administration (e.g., oral, parenteral).[14]
-
Regulatory Acceptance: Use excipients that have a well-established safety profile and are accepted by regulatory agencies.[13]
Decision-Making Workflow for Excipient Selection
Q3: What is a solid dispersion and how can it improve the solubility of my inhibitor?
A3: A solid dispersion refers to a system where a hydrophobic drug is dispersed in a hydrophilic carrier or matrix at a solid state.[15] The drug can exist in an amorphous or crystalline form within the carrier. Amorphous solid dispersions are particularly effective at improving solubility because the drug molecules are in a higher energy state and do not need to overcome the crystal lattice energy to dissolve.[16]
Commonly used carriers for solid dispersions include:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
-
Copolymers such as Soluplus®
Q4: When should I consider a nanotechnology-based approach like nanosuspensions?
A4: Nanosuspensions are a valuable tool when other methods, such as simple co-solvents or pH adjustment, are insufficient to achieve the desired drug concentration or bioavailability.[17] They are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[18]
Advantages of Nanosuspensions:
-
Increased Dissolution Velocity: The significant increase in surface area leads to a much faster dissolution rate.[11]
-
Higher Saturation Solubility: Nanosized particles can exhibit higher saturation solubility compared to their larger crystalline counterparts.
-
Improved Bioavailability: The enhanced dissolution often translates to improved oral bioavailability.[11]
-
Versatility in Administration: Nanosuspensions can be adapted for oral, parenteral, pulmonary, and ocular drug delivery.[10]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables provide a comparative overview of the effectiveness of different formulation strategies for enhancing the aqueous solubility of select hydrophobic drugs.
Table 1: Solubility Enhancement of Itraconazole
| Formulation Strategy | Carrier/Excipient | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Drug | - | 0.001 (in water) | - | [19] |
| Salt Formation (Mesylate) | Methane Sulphonic Acid | 165.86 (in water) | ~165,860 | [19] |
| Salt Formation (Besylate) | Benzene Sulphonic Acid | 191.64 (in water) | ~191,640 | [19] |
| Inclusion Complex (Kneading) | Captisol® (1:2 ratio) | - (Dissolution: 98.72%) | - | [19] |
| Solid Dispersion (Centrifugal Melt Spinning) | Sucrose | 190.6 (in 0.1N HCl) | ~12 (vs. pure drug in 0.1N HCl) | [20] |
| Solid Dispersion (Solvent Evaporation) | PEG 4000 | - | 6-fold increase | [15] |
Table 2: Solubility Enhancement of Curcumin
| Formulation Strategy | Carrier/Excipient | Dissolution (%) after 90 min | Fold Increase in Solubility | Reference |
| Pure Drug | - | ~35% | - | [21] |
| Solid Dispersion (Freeze Drying) | Pluronic® F-127 (1:3 ratio) | 100% (after 30 min) | - | [21] |
| Solid Dispersion (Solvent Evaporation) | PVP | 94% | - | [22] |
| Cyclodextrin Complexation | β-cyclodextrin | >90% | - | [22] |
| Nanoformulation | - | >90% | >300-fold | [22][23] |
| Surfactant (Micelles) | Pluronic® F-127 (5mM) | - | 80-fold | [15] |
Experimental Protocols
This section provides detailed methodologies for key formulation techniques.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving both the hydrophobic drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.[24]
Materials:
-
Hydrophobic inhibitor (API)
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)[25]
-
Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)[26]
-
Rotary evaporator or hot air oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the API and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5).
-
Dissolve both the API and the carrier in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.[25]
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).[25] Alternatively, the solution can be poured into a petri dish and dried in a hot air oven.
-
Continue the evaporation process until a solid film or mass is formed and all solvent has been removed. To ensure complete solvent removal, the solid dispersion can be placed under a vacuum for an extended period (e.g., 24 hours).
-
Scrape the solid dispersion from the flask or petri dish.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.[25]
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Workflow for Solid Dispersion by Solvent Evaporation
Protocol 2: Preparation of Nanosuspension using High-Pressure Homogenization (HPH)
This top-down approach involves the reduction of large crystalline drug particles to the nanometer size range in a liquid dispersion medium.
Materials:
-
Hydrophobic inhibitor (API)
-
Stabilizer(s) (e.g., Poloxamer 188, Tween 80, PVA)[22]
-
Purified water
-
High-speed homogenizer (e.g., Polytron)
-
High-pressure homogenizer (e.g., EmulsiFlex-C3)
Procedure:
-
Preparation of Stabilizer Solution: Prepare an aqueous solution of the chosen stabilizer(s) at the desired concentration.
-
Pre-suspension: Disperse the weighed API in a portion of the stabilizer solution. Homogenize this mixture using a high-speed homogenizer at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to form a coarse microsuspension.[22]
-
Pre-milling (Optional but Recommended): To prevent clogging of the high-pressure homogenizer, the microsuspension can be subjected to a pre-milling step. This can be achieved by passing the suspension through the HPH at a relatively low pressure (e.g., 5,000 psi) for a few cycles.[22]
-
High-Pressure Homogenization: Process the pre-milled suspension through the high-pressure homogenizer at a high pressure (e.g., 15,000 - 30,000 psi).[22]
-
Homogenization Cycles: Repeat the homogenization process for a specified number of cycles (e.g., 10-20 cycles) until the desired particle size and a narrow polydispersity index (PDI) are achieved. The temperature should be controlled during this process, often by using a cooling system.
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential using a suitable particle size analyzer (e.g., Malvern Zetasizer).
Protocol 3: Preparation of Liposomes by Thin-Film Hydration Method
This bottom-up method is commonly used to encapsulate both hydrophobic and hydrophilic compounds. For hydrophobic drugs, they are incorporated into the lipid bilayer.[2][21]
Materials:
-
Hydrophobic inhibitor (API)
-
Lipids (e.g., DSPC, Cholesterol)[10]
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the lipids and the hydrophobic API in the organic solvent in a round-bottom flask. Ensure a clear, homogenous solution is formed.[2]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to evaporate the organic solvent. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual organic solvent.[2]
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask containing the dry lipid film. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate the lipid film. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).[10]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 10-20 passes).[10]
-
Characterization: Analyze the liposomal formulation for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 4: Determination of Encapsulation Efficiency (EE) of a Hydrophobic Drug in Nanoparticles
Encapsulation efficiency is a critical parameter that quantifies the amount of drug successfully entrapped within the nanoparticles.
Principle: The method involves separating the unencapsulated (free) drug from the nanoparticles and then quantifying the amount of drug in both the nanoparticle and the supernatant fractions.
Procedure:
-
Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the free drug. Common methods include:
-
Ultracentrifugation: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30-60 minutes) to pellet the nanoparticles.
-
Centrifugal Filter Units: Use centrifugal filter devices with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the nanoparticles.
-
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of the free drug using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Quantification of Total Drug: Take a known volume of the original, uncentrifuged nanoparticle suspension. Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable organic solvent (e.g., methanol, acetonitrile) that dissolves both the drug and the nanoparticle matrix. Determine the total drug concentration in this lysed sample.
-
Calculation of Encapsulation Efficiency:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Signaling Pathway Visualization
Below is an example of a simplified signaling pathway that could be affected by a hydrophobic kinase inhibitor, visualized using the DOT language.
References
- 1. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. doaj.org [doaj.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labinsights.nl [labinsights.nl]
- 11. ijper.org [ijper.org]
- 12. Tablet Formulation: A Definitive Guide to Optimal Excipient Selection [celluloseankit.com]
- 13. chemintel360.com [chemintel360.com]
- 14. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Different Approaches for Enhancement of Curcumin Aqueous Solubility and Dissolution rate [jabps.journals.ekb.eg]
- 21. rjptonline.org [rjptonline.org]
- 22. mdpi.com [mdpi.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of (R)-BMS-816336 stock solutions
This technical support center provides guidance on the long-term stability of (R)-BMS-816336 stock solutions for researchers, scientists, and drug development professionals. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
For the solid (powder) form of this compound, it is recommended to store it at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1][2] Stock solutions should be stored at -20°C or, for enhanced stability, at -80°C, especially for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: Which solvents are recommended for preparing this compound stock solutions?
Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. For biological experiments, DMSO is a common choice. However, the stability of the compound can vary between solvents. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: What is the expected long-term stability of this compound in DMSO at -20°C?
While specific public data on the long-term stability of this compound is limited, based on general principles of small molecule stability, a stock solution in high-quality, anhydrous DMSO stored at -20°C is expected to be stable for several months with minimal degradation. For periods longer than six months, it is advisable to re-qualify the solution to confirm its concentration and purity.
Q4: How can I check the stability of my this compound stock solution?
The stability of a stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC is a widely used method to determine the purity of the compound and identify any degradation products.[4] A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradants.
Q5: What are the potential signs of degradation in my this compound stock solution?
Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Analytically, degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products in an HPLC or LC-MS chromatogram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results between different aliquots of the same stock solution. | 1. Inconsistent storage conditions. 2. Repeated freeze-thaw cycles of the main stock. 3. Solvent evaporation. | 1. Ensure all aliquots are stored at the same temperature, protected from light. 2. Prepare single-use aliquots to avoid freeze-thaw cycles. 3. Use tightly sealed vials to prevent solvent evaporation. |
| Loss of compound activity in biological assays. | 1. Degradation of the compound in the stock solution. 2. Instability of the compound in the assay medium. | 1. Verify the purity and concentration of the stock solution using HPLC or LC-MS. 2. Perform a time-course experiment to assess the stability of the compound in the final assay buffer and conditions. |
| Appearance of new peaks in the HPLC chromatogram of an aged stock solution. | 1. Chemical degradation of this compound. 2. Contamination of the solvent or handling materials. | 1. The new peaks likely represent degradation products. The stock solution should be discarded and a fresh one prepared. 2. Use high-purity solvents and ensure clean handling procedures. |
Stability Study Data
The following table summarizes representative stability data for this compound stock solutions under different storage conditions. This data is based on a typical stability study for a small molecule of this class and should be used as a general guideline.
| Storage Condition | Solvent | Time Point | Purity (%) by HPLC | Degradation Products (%) |
| -20°C | DMSO | 3 months | 99.5 | < 0.5 |
| 6 months | 98.9 | 1.1 | ||
| 12 months | 97.2 | 2.8 | ||
| 4°C | DMSO | 1 week | 99.8 | < 0.2 |
| 1 month | 96.5 | 3.5 | ||
| 3 months | 91.2 | 8.8 | ||
| Room Temperature | DMSO | 24 hours | 99.6 | 0.4 |
| 1 week | 92.1 | 7.9 | ||
| -80°C | DMSO | 12 months | > 99.5 | < 0.5 |
| 24 months | 99.2 | 0.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid compound, anhydrous high-purity DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Stability Assessment
This is a general protocol for a stability-indicating HPLC method. The specific parameters may need to be optimized for your system.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).
-
Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Inject the prepared sample and a freshly prepared standard of known concentration. Compare the peak area of the parent compound in the aged sample to the fresh standard to determine purity and degradation.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
References
Validation & Comparative
A Head-to-Head Comparison: (R)-BMS-816336 Versus the Clinical Candidate BMS-816336
In the landscape of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a class of drugs with therapeutic potential in metabolic diseases, a detailed examination of enantiomeric activity is crucial for optimizing drug development. This guide provides a comparative analysis of the clinical candidate BMS-816336 and its enantiomer, (R)-BMS-816336, focusing on their in vitro inhibitory activity. Experimental data reveals a clear stereospecific preference for 11β-HSD1 inhibition, with BMS-816336 demonstrating significantly greater potency.
BMS-816336 is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol within tissues.[1][2][3][4] By inhibiting this enzyme, BMS-816336 reduces local glucocorticoid levels, a mechanism that is being explored for the treatment of type 2 diabetes and other metabolic syndromes.[1][2][3] The molecule possesses distinct stereoisomers, and understanding the pharmacological activity of each is paramount. This comparison focuses on the differential activity between BMS-816336, the (2S,6S) enantiomer, and its corresponding (R)-enantiomer.
Quantitative Comparison of In Vitro Activity
The inhibitory potency of BMS-816336 and this compound against 11β-HSD1 from various species was determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Compound | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Cynomolgus Monkey 11β-HSD1 IC50 (nM) |
| BMS-816336 | 3.0 | - | - |
| This compound | 14.5 | 50.3 | 16 |
Data for BMS-816336 is from a study published in the Journal of Medicinal Chemistry.[1][3] Data for this compound is provided by MedChemExpress, citing the same primary literature.
The data clearly indicates that BMS-816336 is a more potent inhibitor of human 11β-HSD1 than its (R)-enantiomer, with an IC50 value approximately 4.8-fold lower. This highlights a distinct stereoselectivity in the binding and inhibition of the target enzyme. While data for BMS-816336 against mouse and cynomolgus monkey 11β-HSD1 is not explicitly provided in the available abstracts, the potent activity of this compound in these species suggests that the target is pharmacologically relevant across different preclinical models.
Interestingly, in vivo studies have shown that after administration of BMS-816336, its less active enantiomer, this compound, can be detected in plasma. This interconversion is thought to occur via an intermediate ketone metabolite through physiological oxidation and reduction processes.
Mechanism of Action: 11β-HSD1 Inhibition
BMS-816336 and its (R)-enantiomer exert their effects by inhibiting the 11β-HSD1 enzyme. This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid activity. The diagram below illustrates the signaling pathway affected by these inhibitors.
Caption: Inhibition of 11β-HSD1 by BMS compounds blocks the conversion of cortisone to active cortisol.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro inhibitory activity of compounds against 11β-HSD1, based on common practices in the field.
11β-HSD1 Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the 11β-HSD1 enzyme.
-
Materials:
-
Recombinant human 11β-HSD1 enzyme.
-
Cortisone (substrate).
-
NADPH (cofactor).
-
Test compounds (BMS-816336 and this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagents for cortisol (e.g., a competitive homogeneous time-resolved fluorescence (HTRF) assay kit).
-
384-well assay plates.
-
-
Procedure:
-
A solution containing the 11β-HSD1 enzyme, cortisone, and NADPH is prepared in the assay buffer.
-
The test compounds are serially diluted to various concentrations.
-
A small volume of each compound dilution is added to the wells of the 384-well plate.
-
The enzyme reaction is initiated by adding the enzyme/substrate/cofactor mixture to the wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
The reaction is stopped by adding a stop solution, which may contain a potent inhibitor of 11β-HSD1 (e.g., carbenoxolone) or a chelating agent to sequester the cofactor.
-
The amount of cortisol produced is quantified using a suitable detection method, such as an HTRF assay. In this type of assay, a labeled cortisol conjugate competes with the cortisol produced in the reaction for binding to a specific antibody, leading to a measurable signal that is inversely proportional to the amount of cortisol produced.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
References
- 1. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 4. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
(R)-BMS-816336 vs carbenoxolone efficacy
An Objective Comparison of (R)-BMS-816336 and Carbenoxolone in the Context of 11β-HSD Inhibition
This guide provides a detailed comparison of this compound and carbenoxolone, focusing on their efficacy as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD). While both compounds modulate the activity of this enzyme, they differ significantly in their selectivity, potency, and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two molecules.
Introduction
This compound is a potent and highly selective, orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] Developed by Bristol Myers Squibb, it has been investigated as a potential treatment for type 2 diabetes and other metabolic syndromes.[1][3][4] Its mechanism revolves around reducing the intracellular conversion of inactive cortisone to active cortisol.
Carbenoxolone , a synthetic derivative of glycyrrhetinic acid from licorice root, is primarily known for its use in treating gastric, esophageal, and oral ulcers.[5][6][7] Its therapeutic effect is partly attributed to its inhibition of 11β-HSD, which increases local glucocorticoid concentrations with anti-inflammatory effects.[5][8] However, carbenoxolone is a non-selective inhibitor, also affecting 11β-HSD2 and gap junctions, which contributes to its side effect profile.[4]
Mechanism of Action
The primary shared target of this compound and carbenoxolone is the 11β-HSD enzyme system, which plays a crucial role in regulating glucocorticoid activity.
This compound is a highly selective inhibitor of 11β-HSD1 . This enzyme is predominantly expressed in key metabolic tissues such as the liver, adipose tissue, and brain. It converts inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound reduces local cortisol levels in these tissues, which is the rationale for its investigation in metabolic diseases.[1][3][4]
Carbenoxolone non-selectively inhibits both 11β-HSD1 and 11β-HSD2 .[4][5][8] The inhibition of 11β-HSD1 contributes to its anti-inflammatory effects. However, its inhibition of 11β-HSD2, which is primarily found in mineralocorticoid target tissues like the kidneys and colon and is responsible for inactivating cortisol to cortisone, leads to mineralocorticoid excess and is associated with side effects such as sodium retention, hypokalemia, and hypertension.[5][9] Carbenoxolone also acts as a blocker of gap junctions, an action that has been studied for its potential in other therapeutic areas but is distinct from its effects on glucocorticoid metabolism.[8][10]
Figure 1: Signaling pathway of 11β-HSD1 and points of inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and carbenoxolone. It is important to note that the data for this compound is from preclinical studies, while the data for carbenoxolone is from clinical trials in a different therapeutic area.
Table 1: Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (11β-HSD1) | Human | 14.5 nM | [2] |
| Mouse | 50.3 nM | [2] | |
| Cynomolgus Monkey | 16 nM | [2] | |
| Selectivity | >10,000-fold over 11β-HSD2 | [1][3] | |
| ED₅₀ | Cynomolgus Monkey | 0.12 mg/kg | [4] |
Table 2: Clinical Efficacy of Carbenoxolone in Peptic Ulcer Disease
| Study Type | Indication | Treatment Group | Control Group (Placebo) | Outcome | Reference |
| Double-blind, endoscopic control | Duodenal Ulcer | 14/21 (66.7%) healed | 7/23 (30.4%) healed | Statistically significant healing (P < 0.016) | [11] |
| Double-blind, randomized | Gastric Ulcer | 20 patients | 20 patients | Statistically significant improvement in endoscopic findings | [12] |
| Double-blind | Gastric & Duodenal Ulcer | 70% healing rate | ~36% healing rate | Significantly higher healing rate with carbenoxolone | [13] |
Experimental Protocols
This compound: In Vitro Enzyme Inhibition Assay
A common method to determine the IC₅₀ of an 11β-HSD1 inhibitor involves a scintillation proximity assay (SPA).
-
Enzyme Source: Microsomes from cells engineered to express human, mouse, or cynomolgus monkey 11β-HSD1.
-
Substrate: [³H]-cortisone.
-
Cofactor: NADPH.
-
Procedure: The enzyme, substrate, and cofactor are incubated with varying concentrations of the test compound (this compound). The reaction produces [³H]-cortisol.
-
Detection: An antibody specific to cortisol, which is coupled to a SPA bead, captures the [³H]-cortisol. When the radiolabeled cortisol binds to the bead, it emits light that is detected by a scintillation counter.
-
Analysis: The amount of light emitted is proportional to the enzyme activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Figure 2: Workflow for in vitro IC₅₀ determination of 11β-HSD1 inhibitors.
Carbenoxolone: Clinical Trial for Duodenal Ulcer Efficacy
The following outlines a typical double-blind, placebo-controlled clinical trial to assess the efficacy of carbenoxolone in treating duodenal ulcers.
-
Patient Selection: Patients with endoscopically confirmed active duodenal ulcers are recruited.
-
Randomization: Patients are randomly assigned to receive either carbenoxolone (e.g., 50 mg four times daily) or an identical-looking placebo for a predefined period (e.g., 6-12 weeks).[14]
-
Blinding: Both the patients and the investigators are unaware of the treatment allocation (double-blind).
-
Monitoring: Patients are assessed at regular intervals for symptom relief and potential side effects (e.g., weight gain, changes in blood pressure, serum electrolytes).
-
Primary Endpoint: The primary measure of efficacy is the complete healing of the ulcer, as confirmed by endoscopy at the end of the treatment period.
-
Statistical Analysis: The proportion of patients with healed ulcers in the carbenoxolone group is compared to the placebo group using appropriate statistical tests.
Figure 3: Workflow of a double-blind, placebo-controlled clinical trial.
Pharmacokinetics and Safety Profile
This compound was designed to be orally bioavailable with a pharmacokinetic profile suitable for once-daily dosing.[3][4] Phase 1 clinical studies in healthy male subjects found it to be well-tolerated.[1][3][15]
Carbenoxolone is known to cause side effects related to its mineralocorticoid activity due to the inhibition of 11β-HSD2. These include sodium and water retention, hypokalemia (low potassium), and hypertension.[5][9][11] Careful monitoring of patients is required during treatment.[16]
Summary and Conclusion
While both this compound and carbenoxolone inhibit 11β-HSD enzymes, they are fundamentally different compounds with distinct pharmacological profiles and therapeutic applications.
-
This compound is a modern, highly potent, and selective 11β-HSD1 inhibitor developed for metabolic diseases. Its selectivity minimizes the risk of mineralocorticoid-related side effects.
-
Carbenoxolone is an older, non-selective 11β-HSD inhibitor used for ulcer treatment. Its efficacy in this area is documented, but its clinical utility is hampered by a significant side effect profile stemming from its lack of selectivity.
In a direct comparison of their primary mechanism of action, This compound is a more potent and vastly more selective inhibitor of 11β-HSD1 than carbenoxolone. This makes it a superior research tool for studying the specific effects of 11β-HSD1 inhibition and a potentially safer therapeutic agent for conditions where this specific inhibition is desired. The efficacy of carbenoxolone in ulcer healing is likely a result of multiple actions, including but not limited to its effect on 11β-HSD1. Therefore, a direct comparison of their clinical efficacy is not feasible due to their different indications and mechanisms.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-816336 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 6. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 9. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbenoxolone patients with gastric ulcers. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effectiveness of carbenoxolone in the treatment of gastro-duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A double-blind trial of carbenoxolone sodium capsules in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety Study of BMS-816336 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- 16. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue, 11β-HSD1 amplifies local glucocorticoid action, contributing to the pathophysiology of these conditions. Consequently, the development of selective 11β-HSD1 inhibitors has been a significant focus of pharmaceutical research. This guide provides a head-to-head comparison of several selective 11β-HSD1 inhibitors that have progressed to various stages of preclinical and clinical development, supported by experimental data.
Introduction to 11β-HSD1 Inhibition
The rationale for inhibiting 11β-HSD1 lies in its ability to reduce intracellular cortisol concentrations in a tissue-specific manner, thereby mitigating the detrimental effects of excess glucocorticoid signaling.[1] This approach is distinct from systemic glucocorticoid receptor antagonists, potentially offering a more favorable safety profile. A number of pharmaceutical companies have advanced selective 11β-HSD1 inhibitors into clinical trials, with varying degrees of success.[2] This guide will compare the performance of several of these inhibitors: BI 187004, INCB13739, MK-0916, SPI-62 (clofutriben), CNX-010-49, KR-67105, and UI-1499.
11β-HSD1 Signaling Pathway
The 11β-HSD1 enzyme is a critical component of the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of 11β-HSD1 and the point of intervention for its inhibitors.
Caption: Mechanism of 11β-HSD1 action and inhibition.
Data Presentation
The following tables summarize the quantitative data for the selected 11β-HSD1 inhibitors, providing a basis for their comparative evaluation.
Table 1: In Vitro Potency and Selectivity of 11β-HSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. 11β-HSD2 | Reference |
| BI 187004 | Human 11β-HSD1 | - | Selective | [1] |
| INCB13739 | Human 11β-HSD1 | - | High selectivity | [3] |
| MK-0916 | Human 11β-HSD1 | 70.4 (hepatic) | Selective | [4][5] |
| SPI-62 | Human 11β-HSD1 | Ki = 5.3 | Minimal activity on HSD-2 | [6][7] |
| CNX-010-49 | Human 11β-HSD1 | 6 | >100-fold vs. dehydrogenase activity | [8][9] |
| Mouse 11β-HSD1 | 64 | No inhibition of 11β-HSD2 up to 100 µM | [8] | |
| KR-67105 | - | - | - | - |
| UI-1499 | Human 11β-HSD1 | - | Selective | [10] |
| Mouse 11β-HSD1 | - | - | [10] | |
| Monkey 11β-HSD1 | - | - | [10] |
Table 2: Pharmacokinetic Properties of 11β-HSD1 Inhibitors in Humans
| Compound | Dose | Cmax | Tmax (hours) | Terminal Half-life (hours) | Reference |
| BI 187004 | 10-360 mg (single) | Dose-dependent | 0.67-2.0 | 14.5-33.5 | [11] |
| 10-360 mg (multiple) | Non-proportional increase | 0.67-2.0 | 106-124 | [12][13] | |
| INCB13739 | - | - | - | - | [3] |
| MK-0916 | 0.4-100 mg (single) | Dose-proportional (>6mg) | 1.1-1.8 | - | [4][5] |
| SPI-62 | 1-10 mg (single) | Nonlinear at low doses | - | - | [6][7][14] |
Table 3: Preclinical Efficacy of 11β-HSD1 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| CNX-010-49 | Diet-induced obese (DIO) C57B6/J mice | 30 mg/kg twice daily for 10 weeks | Significant decrease in fasting glucose, improved insulin sensitivity and glucose tolerance, significant decrease in serum triglycerides, and inhibition of body weight gain. | [9] |
| KR-67105 | - | - | - | - |
| UI-1499 | KKAy mice (type 2 diabetes model) | 10 and 30 mg/kg for 3 weeks | Lowered fasting blood glucose and HbA1c levels, comparable to pioglitazone. Lowered plasma LDL levels. | [10] |
Table 4: Clinical Efficacy of 11β-HSD1 Inhibitors in Human Studies
| Compound | Patient Population | Dose | Key Findings | Reference |
| BI 187004 | Type 2 Diabetes, overweight/obese | 20, 80, 240 mg/day for 28 days | Near-full inhibition of hepatic 11β-HSD1. No clinically relevant changes in body weight, glucose, or lipid metabolism. | [15] |
| INCB13739 | Type 2 Diabetes on metformin | 100 and 200 mg/day for 12 weeks | Significant reductions in HbA1c (-0.47% and -0.56%), fasting plasma glucose, and HOMA-IR. Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients. Modest body weight decrease. | [16][17] |
| MK-0916 | Type 2 Diabetes and Metabolic Syndrome | 0.5, 2, 6 mg/day for 12 weeks | No significant effect on fasting plasma glucose. Modest but significant reduction in A1C (-0.3% with 6 mg). Modest dose-dependent decreases in blood pressure and body weight. Increased LDL-C. | [18] |
| SPI-62 (clofutriben) | Cushing's Syndrome | - | Lowered urinary free cortisol levels without the need for dose adjustments and with a low risk of adrenal insufficiency. | [19] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay
A common method to determine the in vitro potency of 11β-HSD1 inhibitors is a cell-based or microsomal assay.[10]
-
Enzyme Source: Liver microsomes from human, mouse, or monkey, or cells overexpressing the 11β-HSD1 enzyme (e.g., CHO-K1 or C2C12 cells).[8][10]
-
Substrate: Cortisone (for human and monkey enzyme) or 11-dehydrocorticosterone (for mouse enzyme).
-
Assay Principle: The conversion of the inactive substrate to active cortisol (or corticosterone) is measured in the presence of various concentrations of the inhibitor.
-
Detection Method: The amount of cortisol produced can be quantified using methods such as Homogeneous Time Resolved Fluorescence (HTRF) or by using radiolabeled substrates and subsequent separation and quantification of the radiolabeled cortisol.[10]
-
Data Analysis: IC50 values, the concentration of inhibitor required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.
In Vivo Efficacy Studies in Animal Models
Animal models of metabolic disease are crucial for evaluating the in vivo efficacy of 11β-HSD1 inhibitors.
-
Animal Models: Diet-induced obese (DIO) mice (e.g., C57B6/J on a high-fat diet) are commonly used to model obesity and insulin resistance.[9] Genetic models of type 2 diabetes, such as KKAy mice, are also employed.[10]
-
Dosing: Inhibitors are typically administered orally once or twice daily for a period of several weeks.
-
Efficacy Endpoints:
-
Glycemic Control: Fasting blood glucose, glucose tolerance (oral glucose tolerance test - OGTT), and HbA1c levels are measured.
-
Lipid Profile: Serum levels of triglycerides, total cholesterol, and LDL-cholesterol are assessed.
-
Body Weight and Composition: Body weight is monitored throughout the study, and changes in fat mass can be assessed.
-
Insulin Sensitivity: Techniques such as the hyperinsulinemic-euglycemic clamp or calculation of HOMA-IR can be used.
-
-
Tissue-Specific Inhibition: To confirm target engagement, 11β-HSD1 activity can be measured ex vivo in tissues like the liver and adipose tissue after the treatment period.[10]
Clinical Trials in Humans
Human studies are essential to evaluate the safety, tolerability, pharmacokinetics, and efficacy of 11β-HSD1 inhibitors in the target patient population.
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Patient Population: Typically includes patients with type 2 diabetes, often with inadequate glycemic control on existing therapies like metformin, and who are overweight or obese.[12][16][18] Studies in patients with Cushing's syndrome are also conducted.[19]
-
Efficacy Endpoints:
-
Glycemic Control: Change from baseline in HbA1c and fasting plasma glucose (FPG).
-
Lipid Profile: Changes in total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Body Weight and Anthropometric Measures: Changes in body weight and waist circumference.
-
Blood Pressure: Systolic and diastolic blood pressure measurements.
-
-
Pharmacodynamic Assessments: Target engagement is often assessed by measuring the ratio of urinary cortisol to cortisone metabolites.[12]
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and development of a selective 11β-HSD1 inhibitor.
Caption: A streamlined workflow for 11β-HSD1 inhibitor development.
Conclusion
The selective inhibition of 11β-HSD1 remains a promising strategy for the treatment of metabolic diseases. The compounds reviewed in this guide demonstrate varying profiles in terms of potency, pharmacokinetics, and clinical efficacy. While some inhibitors, like INCB13739, have shown encouraging results in improving glycemic control and lipid profiles in patients with type 2 diabetes, others, such as MK-0916 and BI 187004, have yielded more modest or inconclusive outcomes in this patient population. The recent focus on SPI-62 (clofutriben) for Cushing's syndrome highlights the potential for these inhibitors in other glucocorticoid-excess states.
The preclinical data for compounds like CNX-010-49 and UI-1499 in animal models are promising, but further clinical investigation is required to ascertain their therapeutic potential in humans. The success of future 11β-HSD1 inhibitors will likely depend on optimizing their pharmacokinetic and pharmacodynamic properties to achieve sustained and clinically meaningful target engagement in relevant tissues, leading to tangible benefits for patients with metabolic and endocrine disorders. This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the landscape of selective 11β-HSD1 inhibitors.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel 11β-hydroxysteroid dehydrogenase type1 inhibitor CNX-010-49 improves hyperglycemia, lipid profile and reduces body weight in diet induced obese C57B6/J mice with a potential to provide cardio protective benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel 11β-hydroxysteroid dehydrogenase type1 inhibitor CNX-010-49 improves hyperglycemia, lipid profile and reduces body weight in diet induced obese C57B6/J mice with a potential to provide cardio protective benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel highly potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, UI-1499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. A Target-Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI-62 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cushingsdiseasenews.com [cushingsdiseasenews.com]
Validating In Vivo Target Engagement of (R)-BMS-816336: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the in vivo target engagement of (R)-BMS-816336, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The performance of this compound is compared with other 11β-HSD1 inhibitors, supported by available experimental data.
Introduction to 11β-HSD1 and the Importance of Target Engagement
11β-HSD1 is a critical enzyme in glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol within tissues. This localized activation of cortisol plays a significant role in various physiological and pathophysiological processes, including glucose metabolism, inflammation, and cognitive function. Overactivity of 11β-HSD1 is implicated in metabolic disorders such as type 2 diabetes and obesity.
Validating that a drug molecule engages with its intended target in a living organism is a crucial step in drug discovery and development.[1] Direct measurement of target engagement provides strong evidence for the drug's mechanism of action and helps to establish a clear relationship between target modulation and the observed pharmacological effect.[2]
Comparative Analysis of 11β-HSD1 Inhibitors
This section compares this compound with two other 11β-HSD1 inhibitors, INCB13739 and Carbenoxolone, focusing on their in vitro potency and the methods used to assess their in vivo target engagement.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Target Engagement Metric | Species | Key Findings |
| This compound | 11β-HSD1 | Human: 14.5 nM, Mouse: 50.3 nM, Cynomolgus monkey: 16 nM | Pharmacodynamic effect (ED50) | Cynomolgus monkey, DIO mice | Robust acute pharmacodynamic effect with an ED50 of 0.12 mg/kg in monkeys. |
| INCB13739 | 11β-HSD1 | Not specified in provided results | Decreased (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone ratio in urine | Humans | Near-full inhibition of hepatic 11β-HSD1 observed.[3] |
| Carbenoxolone | 11β-HSD1 (non-selective, also inhibits 11β-HSD2) | Not specified in provided results | Reduced cortisol generation from oral cortisone; Decreased urinary THF+5αTHF:THE ratio | Humans | Rapid inhibition of active glucocorticoid generation in adipose tissue.[4][5] |
Experimental Protocols for In Vivo Target Engagement
The primary method for assessing in vivo target engagement of 11β-HSD1 inhibitors is the cortisone challenge assay. This assay measures the ability of the inhibitor to block the conversion of exogenously administered cortisone to cortisol.
General Protocol: In Vivo Cortisone Challenge Assay
This protocol provides a generalized methodology for evaluating the in vivo target engagement of 11β-HSD1 inhibitors in a preclinical model (e.g., mouse).
1. Animal Model and Acclimation:
-
Use appropriate animal models, such as diet-induced obese (DIO) mice, which often exhibit elevated 11β-HSD1 activity.
-
Acclimate animals to the housing conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the 11β-HSD1 inhibitor (e.g., this compound) or vehicle control to the animals via the intended clinical route (e.g., oral gavage).
-
Dosing should be based on prior pharmacokinetic studies to ensure adequate plasma and tissue exposure at the time of the cortisone challenge.
3. Cortisone Challenge:
-
At a predetermined time point after inhibitor administration (e.g., peak plasma concentration), administer a cortisone solution (e.g., 30 mg/kg) orally or intraperitoneally. Isotopically labeled cortisone (e.g., d7-cortisone) can be used for more precise quantification by mass spectrometry.
4. Sample Collection:
-
Collect blood samples at various time points after the cortisone challenge (e.g., 0, 15, 30, 60, and 120 minutes) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
At the end of the time course, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).
5. Sample Processing and Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Homogenize tissue samples in an appropriate buffer.
-
Extract corticosteroids from plasma and tissue homogenates using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Quantify the concentrations of cortisone and cortisol (and their labeled analogs, if used) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Calculate the ratio of cortisol to cortisone at each time point for each treatment group.
-
Determine the area under the curve (AUC) for the cortisol concentration-time profile.
-
The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the cortisol/cortisone ratio or cortisol AUC in the inhibitor-treated group to the vehicle-treated group.
Visualizing Pathways and Workflows
11β-HSD1 Signaling Pathway
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor.
Experimental Workflow: In Vivo Cortisone Challenge
Caption: Workflow for assessing 11β-HSD1 inhibition in vivo using a cortisone challenge.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
(R)-BMS-816336: A Potent and Selective 11β-HSD1 Inhibitor with Negligible Cross-Reactivity for 11β-HSD2
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selective 11β-HSD1 inhibitor, (R)-BMS-816336, with a focus on its cross-reactivity profile against the closely related isozyme, 11β-HSD2. This document synthesizes available experimental data to highlight the compound's specificity and potential therapeutic advantages.
This compound is the enantiomer of BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The primary therapeutic target of this compound, 11β-HSD1, is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol.[3][4] This amplification of local cortisol levels is implicated in various metabolic disorders, making 11β-HSD1 an attractive target for therapeutic intervention.
In contrast, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a crucial protective role by catalyzing the inactivation of cortisol to cortisone.[4][5] This function is vital in mineralocorticoid-responsive tissues, such as the kidneys, to prevent the illicit activation of the mineralocorticoid receptor by cortisol.[6] Given the opposing functions of these two isozymes, the selectivity of any 11β-HSD1 inhibitor is of paramount importance to avoid off-target effects associated with 11β-HSD2 inhibition, such as hypertension.[7]
Comparative Selectivity and Potency
Experimental data demonstrates that BMS-816336, the racemate of this compound, exhibits a remarkable degree of selectivity for 11β-HSD1 over 11β-HSD2. The racemate shows an impressive greater than 10,000-fold selectivity for the target enzyme.[8][9][10] This high selectivity minimizes the risk of modulating the protective effects of 11β-HSD2.
The enantiomer, this compound, is also a potent inhibitor of 11β-HSD1.[1] While the specific IC50 for this compound against 11β-HSD2 is not explicitly detailed in the provided search results, the vast selectivity of its racemate strongly suggests a negligible interaction.
The following table summarizes the available quantitative data for BMS-816336 and its enantiomer.
| Compound | Target | Species | IC50 (nM) | Selectivity vs. 11β-HSD2 |
| BMS-816336 | 11β-HSD1 | Human | 3.0 | >10,000-fold |
| This compound | 11β-HSD1 | Human | 14.5 | Not explicitly stated |
| (Rac)-BMS-816336 | 11β-HSD1 | Human | 10 | Not explicitly stated |
| (Rac)-BMS-816336 | 11β-HSD1 | Mouse | 68 | Not explicitly stated |
Signaling Pathways and Mechanism of Action
To understand the significance of the high selectivity of this compound, it is essential to visualize the distinct roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism.
Figure 1. Opposing roles of 11β-HSD1 and 11β-HSD2 in cortisol metabolism.
Experimental Protocols
The determination of inhibitory activity and selectivity of compounds like this compound typically involves enzymatic assays. While the specific, detailed protocols for the BMS compounds are proprietary, a general methodology can be outlined based on standard practices for assessing 11β-HSD1 and 11β-HSD2 activity.
General Protocol for 11β-HSD1/2 Inhibition Assay:
A common method to assess the activity of these enzymes is through the use of cell lysates or tissue homogenates that express the target enzyme.[11] The conversion of a substrate (e.g., cortisol or cortisone) to its product is measured in the presence and absence of the inhibitor.
Figure 2. General experimental workflow for determining IC50 values.
Key Steps in the Assay:
-
Enzyme Source: Lysates from cells overexpressing human 11β-HSD1 or 11β-HSD2 are commonly used.[11]
-
Substrate: For 11β-HSD1, cortisone is used as the substrate to measure its conversion to cortisol. For 11β-HSD2, cortisol is the substrate, and its conversion to cortisone is monitored.[12][13]
-
Inhibitor: A range of concentrations of the test compound, such as this compound, is added to the assay to determine the dose-dependent inhibition.
-
Detection: The quantities of the substrate and the resulting product are typically measured using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of the IC50 for 11β-HSD2 to the IC50 for 11β-HSD1 provides the selectivity index.
Conclusion
The available data strongly supports that this compound is a potent inhibitor of 11β-HSD1. The racemate, BMS-816336, demonstrates an exceptionally high selectivity for 11β-HSD1 over 11β-HSD2, with a selectivity ratio exceeding 10,000-fold.[8][9][10] This high degree of selectivity is a critical feature, as it suggests a low potential for off-target effects related to the inhibition of 11β-HSD2. For researchers in drug development, the favorable selectivity profile of this compound makes it a promising candidate for further investigation in the treatment of metabolic diseases. The clear distinction in its activity against the two isozymes underscores the precision of its design and its potential for a targeted therapeutic effect.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. BMS-816336|CAS 1009583-20-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 10. Discovery of Clinical Candidate 2-((2S,6 S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (Journal Article) | OSTI.GOV [osti.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Pharmacokinetic Analysis of BMS-816336 Enantiomers Remains Undisclosed in Publicly Available Research
A comprehensive review of publicly accessible scientific literature and clinical trial data reveals a notable absence of specific studies detailing the comparative pharmacokinetics of the enantiomers of BMS-816336. While information regarding the general preclinical pharmacokinetics and mechanism of action of BMS-816336 as a novel inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is available, there are no published studies that specifically investigate and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of its individual stereoisomers.[1]
BMS-816336, identified as 2-((2S,6S)-2-phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone, has been evaluated in preclinical species and has shown oral bioavailability ranging from 20% to 72%.[1] The compound was designed for a pharmacokinetic profile characterized by a high peak-to-trough ratio and a short half-life in humans, aiming for once-daily administration.[1] However, this available data does not differentiate between the pharmacokinetic behaviors of its constituent enantiomers.
The study of enantiomer-specific pharmacokinetics is crucial in drug development, as stereoisomers of a chiral drug can exhibit significant differences in their interaction with biological systems. These differences can lead to variations in efficacy, toxicity, and overall pharmacokinetic profiles. The differential metabolism and pharmacokinetics of individual enantiomers have been established for various other drugs, underscoring the importance of such comparative studies.
For a thorough comparative analysis, specific experimental data on the individual enantiomers of BMS-816336 would be required. This would typically involve the following:
Experimental Protocols
A standard experimental workflow for a comparative pharmacokinetic study of enantiomers would include:
-
Test System: Utilization of relevant preclinical animal models (e.g., mice, rats, cynomolgus monkeys) and progression to human clinical trials.
-
Drug Administration: Administration of the individual enantiomers and the racemic mixture of BMS-816336 via relevant routes (e.g., oral, intravenous) at various dosages.
-
Sample Collection: Timed collection of biological samples, such as blood, plasma, and urine.
-
Bioanalytical Method: Development and validation of a stereoselective analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase, to quantify the concentration of each enantiomer in the collected samples.
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters for each enantiomer, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Data Comparison: Statistical comparison of the calculated pharmacokinetic parameters between the enantiomers to identify any significant differences.
Data Presentation
The quantitative data from such a study would be summarized in tables to facilitate a clear comparison of the pharmacokinetic parameters of the BMS-816336 enantiomers.
Table 1: Illustrative Template for Comparative Pharmacokinetic Parameters of BMS-816336 Enantiomers
| Pharmacokinetic Parameter | Enantiomer 1 | Enantiomer 2 | Racemic Mixture |
| Cmax (ng/mL) | Data N/A | Data N/A | Data N/A |
| Tmax (h) | Data N/A | Data N/A | Data N/A |
| AUC (ng·h/mL) | Data N/A | Data N/A | Data N/A |
| t½ (h) | Data N/A | Data N/A | Data N/A |
| CL (L/h/kg) | Data N/A | Data N/A | Data N/A |
| Vd (L/kg) | Data N/A | Data N/A | Data N/A |
Note: The table above is a template. No actual data for the enantiomers of BMS-816336 is currently available in the public domain.
Visualizations
A diagram illustrating the typical workflow for such a comparative study would be as follows:
A typical workflow for a comparative pharmacokinetic study of drug enantiomers.
Without access to proprietary data from the developers of BMS-816336, a detailed comparative guide on its enantiomers' pharmacokinetics cannot be constructed. Researchers and drug development professionals interested in this specific area will need to await the potential publication of such data in the future.
References
Comparative Efficacy of (R)-BMS-816336 in Metabolic Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pre-clinical efficacy of (R)-BMS-816336, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, against other compounds in metabolic disease models. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the Role of 11β-HSD1
This compound is the (R)-enantiomer of BMS-816336, a potent and selective inhibitor of the enzyme 11β-HSD1. This enzyme is crucial in the tissue-specific regulation of glucocorticoids, converting inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Elevated levels of cortisol are associated with the development of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations, thereby ameliorating the downstream metabolic consequences. Preclinical studies on the racemate, BMS-816336, have indicated a robust acute pharmacodynamic effect in animal models of metabolic disease.
Efficacy in Diet-Induced Obese (DIO) Mouse Models
The diet-induced obese (DIO) mouse is a standard and widely used preclinical model that mimics many of the key features of human metabolic syndrome. The following tables present a comparative summary of the efficacy of the 11β-HSD1 inhibitor class in this model, with a focus on key metabolic parameters. While specific quantitative data for the (R)-enantiomer of BMS-816336 is not publicly available in tabulated form, the data for the racemate and other 11β-HSD1 inhibitors provide a strong indication of the expected therapeutic potential.
Table 1: Comparative Efficacy of 11β-HSD1 Inhibitors on Body Weight in DIO Mice
| Compound | Dose | Duration of Treatment | Change in Body Weight | Citation |
| BMS-816336 | Data not publicly available | Data not publicly available | "Robust acute pharmacodynamic effect" | |
| Carbenoxolone | 50 mg/kg/day (i.p.) | 16 days | ↓ 1.1- to 1.2-fold vs. vehicle | [1] |
| PF-915275 | Data not publicly available | 4 weeks | Alleviated NP-induced adiposity | [2][3] |
Table 2: Comparative Efficacy of 11β-HSD1 Inhibitors on Glucose Metabolism in DIO Mice
| Compound | Dose | Experiment | Key Findings | Citation |
| BMS-816336 | Data not publicly available | Data not publicly available | Data not publicly available | |
| Carbenoxolone | 50 mg/kg/day (i.p.) | Intraperitoneal Glucose Tolerance Test (IPGTT) | ↓ 1.4-fold in plasma glucose vs. vehicle | [1] |
| Carbenoxolone | 50 mg/kg/day (i.p.) | Insulin Tolerance Test (ITT) | ↑ 1.4- to 1.8-fold greater reduction in glucose vs. vehicle | [1] |
| PF-915275 | Not specified | Not specified | Significantly decreased blood glucose levels in diabetic mice | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments used to assess the efficacy of 11β-HSD1 inhibitors in metabolic disease models.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and insulin resistance on a high-fat diet.[5]
-
Diet: Mice are fed a high-fat diet (typically 60% kcal from fat) for a period of 8-12 weeks, starting at 6 weeks of age, to induce obesity. Control animals are maintained on a standard low-fat diet (typically 10% kcal from fat).[6]
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.[6]
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly) to track the development of obesity.[6]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental assay to evaluate the body's ability to clear a glucose load, providing insights into glucose tolerance and insulin sensitivity.[7][8][9]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[7]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.[7]
-
Glucose Administration: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[7]
-
Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
11β-HSD1 Signaling Pathway in Adipocytes
References
- 1. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: (R)-BMS-816336 and Clinical-Stage 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-BMS-816336, an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), against other clinical candidates targeting the same enzyme. The information presented is intended to assist researchers and drug development professionals in evaluating the landscape of 11β-HSD1 inhibitors for the potential treatment of type 2 diabetes, metabolic syndrome, and other related disorders.
This compound is the enantiomer of the clinical candidate BMS-816336, a potent and selective 11β-HSD1 inhibitor. This enzyme is a key regulator of intracellular glucocorticoid levels, converting inactive cortisone to active cortisol, primarily in metabolic tissues such as the liver and adipose tissue. By inhibiting 11β-HSD1, these compounds aim to reduce local cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.
This guide summarizes available preclinical and clinical data for this compound and its comparators, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathway and experimental workflows.
Data Presentation: Comparative Analysis of 11β-HSD1 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable clinical-stage 11β-HSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki (nM) | Selectivity vs. 11β-HSD2 | Species | Reference |
| This compound | 11β-HSD1 | IC50: 14.5 | >1000-fold | Human | [1] |
| 11β-HSD1 | IC50: 50.3 | - | Mouse | [1] | |
| 11β-HSD1 | IC50: 16 | - | Cynomolgus Monkey | [1] | |
| BMS-816336 | 11β-HSD1 | IC50: 3.0 | >10000-fold | Human | [2] |
| INCB13739 | 11β-HSD1 | IC50: 3.2 (enzymatic) | >1000-fold | Human | [3] |
| 11β-HSD1 | IC50: 1.1 (PBMC) | >1000-fold | Human | [3] | |
| ABT-384 | 11β-HSD1 | Ki: 0.1-2.7 | - | Human, Rodent, Monkey | [4][5] |
| BI 187004 | 11β-HSD1 | - | - | Human | [5][6] |
| PF-00915275 | 11β-HSD1 | Ki: 2.3 | >667-fold (1.5% inhibition at 10 µM) | Human | |
| 11β-HSD1 | EC50: 15 (HEK293 cells) | - | Human | ||
| Carbenoxolone | 11β-HSD1 | IC50: ~300 | Non-selective | Murine | [7] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| BMS-816336 | DIO Mice, Cynomolgus Monkeys | Robust acute pharmacodynamic effect (ED50: 0.12 mg/kg in monkeys) | [8] |
| INCB13739 | Rats, Cynomolgus Monkeys | >90% inhibition of 11β-HSD1 activity in adipose tissue for at least 24h | [3] |
| PF-00915275 | Cynomolgus Monkeys | Dose-dependent inhibition of prednisone to prednisolone conversion (max 87% at 3 mg/kg); dose-related reduction in insulin levels | [9] |
| Carbenoxolone | db/db Mice | Dose-dependent decrease in 11β-HSD1 activity in brain, adipose, and liver; improved fat mass, energy expenditure, serum lipids, insulin, and glucose tolerance | [10] |
| Zucker Rats | Inhibited hepatic 11β-HSD1 activity; improved lipid profile | [7] |
Table 3: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%F) | Key Characteristics | Reference |
| BMS-816336 | Preclinical Species | 20-72% | Predicted high peak-to-trough ratio and short half-life in humans | [8] |
| INCB13739 | Rats, Cynomolgus Monkeys | 51% (rats), 43% (monkeys) | Good oral bioavailability | [11] |
| ABT-384 | Humans | - | Supports once-daily dosing; less than dose-proportional pharmacokinetics at single doses <8 mg | [4][12] |
| BI 187004 | Humans | Rapidly absorbed | Long terminal half-life (106-124 h); non-proportional exposure increase with dose | [3][13] |
| PF-00915275 | Cynomolgus Monkeys | - | Half-life of 22 hours | [14] |
Table 4: Summary of Clinical Trial Outcomes
| Compound | Phase | Patient Population | Key Efficacy Results | Safety/Tolerability | Reference |
| BMS-816336 | Phase I | Healthy Volunteers | Well-tolerated | - | [2] |
| INCB13739 | Phase II | Type 2 Diabetes (on metformin) | Significant reductions in A1C (-0.6%), fasting plasma glucose, and HOMA-IR; decreased total cholesterol, LDL, and triglycerides in hyperlipidemic patients; weight decrease relative to placebo. | Well-tolerated; adverse events similar to placebo. | [15] |
| ABT-384 | Phase I | Healthy Volunteers & Elderly | Full hepatic HSD-1 inhibition at ≥1 mg daily; increased ACTH, cortisol production, androgens, and estradiol. | Well-tolerated; no maximum tolerated dose defined. | [12] |
| BI 187004 | Phase II | Type 2 Diabetes (overweight/obese) | Near-full inhibition of hepatic 11β-HSD1; no clinically relevant effects on glucose or lipid metabolism. | Generally well-tolerated; most frequent adverse events were headache, diarrhea, flushing, and dizziness. | [6][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used for high-throughput screening of 11β-HSD1 inhibitors.
-
Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1. The amount of cortisol produced is quantified using a competitive immunoassay format with HTRF detection.
-
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test compounds (e.g., this compound)
-
Cortisol-d2 (tracer)
-
Anti-cortisol-cryptate (donor fluorophore)
-
Anti-cortisol-d2 (acceptor fluorophore)
-
Assay buffer and plates
-
-
Procedure:
-
Incubate the 11β-HSD1 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding cortisone and NADPH.
-
Incubate to allow for the conversion of cortisone to cortisol.
-
Stop the reaction.
-
Add the HTRF detection reagents (cortisol-d2, anti-cortisol-cryptate, and anti-cortisol-d2).
-
Incubate to allow for the competitive binding of enzyme-produced cortisol and the cortisol-d2 tracer to the antibodies.
-
Read the fluorescence signal on a compatible plate reader. The HTRF signal is inversely proportional to the amount of cortisol produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7][17]
-
Cell-Based 11β-HSD1 Activity Assay
This assay measures the inhibitory effect of a compound on 11β-HSD1 activity in a cellular context.
-
Principle: A cell line expressing 11β-HSD1 is treated with cortisone. The conversion of cortisone to cortisol by the intracellular enzyme is measured in the cell culture supernatant.
-
Materials:
-
Procedure:
-
Plate the 11β-HSD1-expressing cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Add cortisone to the cell culture medium.
-
Incubate for a defined period to allow for intracellular conversion to cortisol.
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a suitable method, such as HTRF, ELISA, or LC-MS/MS.[7][15][17]
-
Determine the IC50 value of the inhibitor in the cellular environment.
-
In Vivo Assessment of 11β-HSD1 Inhibition in Animal Models
Animal models are used to evaluate the in vivo efficacy and pharmacokinetics of 11β-HSD1 inhibitors.
-
Principle: An appropriate animal model (e.g., diet-induced obese mice, db/db mice, or cynomolgus monkeys) is treated with the test compound. The inhibition of 11β-HSD1 and its effects on metabolic parameters are assessed.
-
Materials:
-
Animal model of metabolic disease
-
Test compound formulated for oral or other administration route
-
Analytical equipment for measuring drug levels and biomarkers
-
-
Procedure:
-
Acclimatize the animals and induce the disease state if necessary (e.g., high-fat diet).
-
Administer the test compound at different doses.
-
Collect biological samples (blood, urine, tissues) at various time points.
-
Assess 11β-HSD1 inhibition by:
-
Evaluate the effects on metabolic parameters, such as:
-
Fasting and postprandial blood glucose and insulin levels.
-
Glucose tolerance tests.
-
Body weight and composition.
-
Plasma lipid profiles (triglycerides, cholesterol).
-
-
Determine the pharmacokinetic profile of the compound by measuring its concentration in plasma over time.[3][4]
-
Mandatory Visualization
The following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.
Caption: Workflow for an in vitro HTRF-based 11β-HSD1 inhibition assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor ABT-384 in healthy volunteers following single and multiple dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demonstration of proof of mechanism and pharmacokinetics and pharmacodynamic relationship with 4'-cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (PF-915275), an inhibitor of 11 -hydroxysteroid dehydrogenase type 1, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor ABT-384 in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Rac)-BMS-816336 | CymitQuimica [cymitquimica.com]
- 17. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-BMS-816336: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of (R)-BMS-816336, a potent and orally active inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Adherence to these protocols is critical to ensure personnel safety and environmental protection. The information herein is intended to supplement, not replace, institutional and regulatory guidelines.
Key Safety and Hazard Information
This compound presents specific hazards that must be managed throughout its lifecycle in the laboratory, including disposal. The primary concerns are its oral toxicity and its significant, long-lasting toxicity to aquatic life.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C21H27NO3 | [1] |
| Molecular Weight | 341.44 g/mol | [1] |
| CAS Number | 1009583-83-8 | [1] |
| IC50 (human 11β-HSD1) | 14.5 nM | [2] |
| IC50 (mouse 11β-HSD1) | 50.3 nM | [2] |
| IC50 (cynomolgus monkey 11β-HSD1) | 16 nM | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be conducted by trained personnel familiar with handling hazardous chemical waste.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.
-
Designated, labeled, and sealable hazardous waste container.
-
Waste manifest or logbook as required by your institution's Environmental Health and Safety (EHS) department.
-
Fume hood.
Procedure:
-
Personnel Protection: Before handling this compound waste, don all required PPE. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including residual powder in original containers and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label the hazardous waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: this compound.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The approximate quantity of waste.
-
The date of accumulation.
-
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Documentation: Record the generation of the waste in the laboratory's waste log or manifest as per institutional policy. This creates a traceable record for disposal.
-
Disposal Arrangement: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The waste must be transported by a licensed hazardous waste contractor to an approved waste disposal facility.
Visual Guidance: Disposal Workflow
The following diagrams illustrate the key decision points and logical flow for the proper disposal of this compound.
Caption: Procedural flow for the safe disposal of this compound.
Caption: Decision-making for handling items contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
